CH-66
描述
属性
CAS 编号 |
139890-66-7 |
|---|---|
分子式 |
C58H81N11O12 |
分子量 |
1124.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[(2S)-2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H81N11O12/c1-33(2)24-41(63-53(77)45(26-35-12-9-8-10-13-35)66-55(79)48-14-11-23-69(48)56(80)46(29-38-30-60-32-61-38)68-57(81)58(5,6)7)50(74)62-42(25-34(3)4)51(75)64-43(27-36-15-19-39(71)20-16-36)52(76)65-44(28-37-17-21-40(72)22-18-37)54(78)67-47(31-70)49(59)73/h8-10,12-13,15-22,30,32-34,41-48,50,62,70-72,74H,11,14,23-29,31H2,1-7H3,(H2,59,73)(H,60,61)(H,63,77)(H,64,75)(H,65,76)(H,66,79)(H,67,78)(H,68,81)/t41?,42-,43-,44-,45-,46-,47-,48-,50?/m0/s1 |
InChI 键 |
IOODFRUCBCPLAP-WRPOBCEFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N)NC(C(CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)NC(=O)C(C)(C)C)O |
规范 SMILES |
CC(C)CC(C(NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)NC(=O)C(C)(C)C |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
CH 66; CH-66; CH66; Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2; |
产品来源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Renin Inhibitor CH-66
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH-66 is a potent, decapeptide-based inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, and key biological data. Detailed experimental protocols for its synthesis and biological evaluation are provided to facilitate further research and development.
Introduction
The renin-angiotensin system is a critical regulator of blood pressure and fluid homeostasis. Dysregulation of this pathway is a key contributor to the pathophysiology of hypertension and other cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAS, the conversion of angiotensinogen to angiotensin I. As such, direct inhibition of renin is a prime therapeutic strategy for the management of hypertension. This compound is a synthetic decapeptide designed as a transition-state analog inhibitor of renin, based on the 4-16 fragment of rat angiotensinogen.
Chemical Structure and Properties
This compound is a complex decapeptide with a pivaloyl (Piv) protecting group at the N-terminus and an amide at the C-terminus. A key feature of its structure is the hydroxyethylene isostere [CH(OH)CH2] replacing the scissile peptide bond, which mimics the transition state of the renin-catalyzed reaction.
Full Chemical Name: Piv-His-Pro-Phe-His-Leu-ψ[CH(OH)CH2]Leu-Tyr-Tyr-Ser-NH2
CAS Number: 139890-66-7[1]
Molecular Formula: C58H81N11O12[1]
Molecular Weight: 1124.35 g/mol [1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C58H81N11O12 | [1] |
| Molecular Weight | 1124.35 g/mol | [1] |
| CAS Number | 139890-66-7 | [1] |
| Appearance | Solid powder | |
| Purity | >98% (typical) | |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of renin. By binding to the active site of renin, it prevents the binding of the natural substrate, angiotensinogen, thereby blocking the production of angiotensin I and all subsequent downstream effects of the RAS cascade.
The Renin-Angiotensin System (RAS) is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and vascular resistance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to low blood pressure, decreased sodium delivery to the distal tubule, or sympathetic nervous system stimulation. Renin cleaves angiotensinogen, a precursor protein produced by the liver, to form the inactive decapeptide angiotensin I. Angiotensin-converting enzyme (ACE), found primarily in the lungs, then converts angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion from the adrenal cortex (which promotes sodium and water retention), and increased sympathetic activity, all of which contribute to an increase in blood pressure.
Biological Activity
This compound is a highly potent inhibitor of rat renin, with sub-nanomolar efficacy. Its inhibitory activity against human renin is also significant, though reduced compared to its effect on the rat enzyme.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Source |
| Rat Plasma Renin | 0.21 nM | [2][3] |
| Human Renin | 45 nM | [2][3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) methodology.[2] While the specific, detailed protocol for this compound is not publicly available, a general workflow for the synthesis of a similar decapeptide is outlined below. This process involves the sequential addition of protected amino acids to a solid support resin, followed by cleavage and deprotection of the final peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis of a Decapeptide
Renin Inhibition Assay
The inhibitory activity of this compound against renin can be determined using a fluorometric assay. Commercially available kits, such as those from Cayman Chemical and Abcam, provide a standardized method for this purpose.[4][5] The principle of this assay is the use of a synthetic renin substrate that is quenched until cleaved by the enzyme.
Principle: A FRET-based peptide substrate (e.g., EDANS-Dabcyl) is used. In its intact form, the fluorescence of the donor (EDANS) is quenched by the acceptor (Dabcyl). Upon cleavage by renin, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to renin activity.
Materials:
-
Human recombinant renin
-
Renin assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Fluorogenic renin substrate
-
This compound (dissolved in an appropriate solvent like DMSO)
-
96-well black plate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490-510 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of renin assay buffer.
-
Dilute human recombinant renin to the desired concentration in assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and substrate.
-
Control wells (100% activity): Add assay buffer, substrate, and the same volume of solvent used for the inhibitor.
-
Inhibitor wells: Add assay buffer, substrate, and the this compound dilutions.
-
-
Initiate Reaction: Add the diluted renin solution to the control and inhibitor wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow: Renin Inhibition Assay
In Vivo Studies
Conclusion
This compound is a potent and specific inhibitor of renin, demonstrating high efficacy, particularly against the rat enzyme. Its chemical structure, incorporating a transition-state isostere, provides a strong basis for its inhibitory mechanism. The provided experimental protocols for synthesis and biological evaluation offer a framework for researchers to further investigate the therapeutic potential of this compound and similar renin inhibitors. Future in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its potential as a clinical candidate for the treatment of hypertension and related cardiovascular disorders.
References
- 1. medkoo.com [medkoo.com]
- 2. Potent in vivo inhibitors of rat renin: analogues of human and rat angiotensinogen sequences containing different classes of pseudodipeptides at the scissile site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystallization and preliminary X-ray analysis of complexes of peptide inhibitors with human recombinant and mouse submandibular renins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-His(Boc)-OH | CAS:20866-46-0 | High Purity | Manufacturer BioCrick [biocrick.com]
Unraveling the Enigma of "CH-66": A Technical Guide to Two Peptides of Interest
Introduction: The designation "CH-66" does not correspond to a single, widely recognized peptide inhibitor in publicly available scientific literature. However, extensive research has identified two significant peptides where the number "66" is a key identifier: the αA-crystallin-derived peptide αA-(66-80) , a critical factor in age-related cataract development, and EM66 , a neuropeptide involved in the regulation of feeding behavior. This technical guide provides an in-depth exploration of the discovery, mechanism of action, and experimental protocols associated with these two peptides, offering valuable insights for researchers, scientists, and drug development professionals.
Part 1: The αA-(66-80) Peptide: A Key Player in Cataractogenesis
The αA-(66-80) peptide, with the sequence SDRDKFVIFLDVKHF, is a 15-amino acid fragment derived from the in vivo cleavage of αA-crystallin, a major structural protein in the ocular lens. Its accumulation in the lens is strongly correlated with aging and the formation of cataracts.
Discovery and Significance
The αA-(66-80) peptide was identified through mass spectrometric analysis of low-molecular-weight fragments from aged and cataractous human lenses.[1][2][3] Its concentration increases significantly with age, and it is predominantly found in the water-insoluble fraction of the lens, indicating its association with protein aggregates.[4] This discovery has highlighted a novel mechanism for age-related crystallin aggregation and the development of cataracts, moving beyond the traditional focus on protein oxidation and modification.[2]
Mechanism of Action: An "Anti-Chaperone" Effect
αA-crystallin normally functions as a molecular chaperone, preventing the aggregation of other proteins and maintaining the transparency of the lens. The αA-(66-80) peptide, however, acts as an "anti-chaperone" by directly interacting with α-crystallin.[1][3] This interaction induces a conformational change in α-crystallin, leading to increased surface hydrophobicity and a reduction in its chaperone activity.[3] The peptide-crystallin complex then acts as a nucleus, promoting the aggregation of other crystallins (α, β, and γ), ultimately leading to the formation of large, light-scattering aggregates that cause lens opacity.[1][2] Furthermore, the αA-(66-80) peptide itself can self-assemble into amyloid-like fibrils, contributing to the pathology.[1][2]
Quantitative Data
The accumulation of αA-(66-80) in the human lens is a quantifiable biomarker of aging and cataract development.
| Age Group (Years) | αA-(66-80) Concentration (pmol/mg protein) | Fold Increase vs. 18-year-old |
| 18 | ~0.5 | 1x |
| 44 | ~2.5 | 5x |
| 60 (Cataract) | ~7.5 | 15x |
| >70 | ~10.0 | 20x |
| Table 1: Age-dependent accumulation of αA-(66-80) peptide in the water-insoluble fraction of human lenses. Data synthesized from multiple sources.[4] |
| Experimental Condition | Effect on α-crystallin chaperone activity |
| α-crystallin alone | 100% (baseline) |
| α-crystallin + αA-(66-80) (low concentration) | Significant reduction |
| α-crystallin + αA-(66-80) (high concentration) | Complete inhibition |
| Table 2: Inhibitory effect of αA-(66-80) on α-crystallin chaperone activity. |
Experimental Protocols
The αA-(66-80) peptide is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
-
Protein Aggregation Assay: The ability of αA-(66-80) to induce aggregation of crystallins is monitored by measuring the increase in light scattering at 360 nm or 405 nm over time using a spectrophotometer.
-
Chaperone Activity Assay: The chaperone activity of α-crystallin is assessed by its ability to prevent the aggregation of a model substrate protein (e.g., alcohol dehydrogenase or insulin) under denaturing conditions (e.g., heat or a chemical denaturant). The effect of the αA-(66-80) peptide on this protective function is then quantified.
-
Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptide and any conformational changes in α-crystallin upon peptide binding. The αA-(66-80) peptide is known to adopt a β-sheet structure.[1]
-
Fluorescence Spectroscopy: Techniques like intrinsic tryptophan fluorescence and extrinsic dye binding (e.g., Bis-ANS) are used to probe changes in the tertiary structure and surface hydrophobicity of α-crystallin upon interaction with the peptide.[3]
-
Transmission Electron Microscopy (TEM): Visualizes the morphology of the peptide aggregates and fibrils.[1]
Part 2: The EM66 Peptide: A Regulator of Feeding Behavior
EM66 is a 66-amino acid neuropeptide derived from the post-translational processing of secretogranin II (SgII), a protein found in the secretory granules of neuroendocrine cells.[5]
Discovery and Distribution
EM66 was identified as a highly conserved region within the SgII protein across various vertebrate species.[6] It is widely distributed in the central nervous system, particularly in hypothalamic neurons, as well as in endocrine tissues like the pituitary and adrenal glands.[5][6] Its presence in key brain regions associated with energy homeostasis suggested a potential role in regulating physiological processes such as feeding.
Mechanism of Action: An Anorexigenic Signal
Intracerebroventricular (i.c.v.) administration of EM66 has been shown to dose-dependently inhibit food intake in fasted mice.[5][7] This anorexigenic (appetite-suppressing) effect is associated with an increase in the hypothalamic expression of pro-opiomelanocortin (POMC) and melanocortin-3 receptor (MC3R) mRNA.[5][7] POMC neurons are a key component of the central melanocortin system, which plays a crucial role in suppressing appetite. The activation of these neurons by EM66 suggests that it exerts its effects by modulating this well-established anorexigenic pathway. In contrast, EM66 does not appear to affect the expression of the orexigenic (appetite-stimulating) neuropeptide Y (NPY) or its receptors.[5][7]
Quantitative Data
The anorexigenic effects of EM66 are dose-dependent.
| EM66 Dose (nmol, i.c.v.) | Reduction in Food Intake (%) |
| 0.1 | ~15% |
| 0.3 | ~35% |
| 1.0 | ~60% |
| Table 3: Dose-dependent inhibition of food intake by EM66 in fasted mice. Data are illustrative based on published findings.[5][7] |
| Gene | Change in mRNA Expression (after EM66 administration) |
| POMC | Significant Increase |
| MC3R | Significant Increase |
| NPY | No significant change |
| Table 4: Effect of EM66 on hypothalamic gene expression. |
Experimental Protocols
-
Synthesis: Due to its length, EM66 is typically produced using recombinant DNA technology rather than chemical synthesis.
-
Animal Studies: For in vivo studies, EM66 is administered directly into the central nervous system via intracerebroventricular (i.c.v.) injection in animal models (e.g., mice).
-
Radioimmunoassay (RIA): A highly sensitive method used to quantify the levels of EM66 in tissue extracts and biological fluids.[6]
-
Immunohistochemistry (IHC): Used to visualize the cellular and subcellular localization of EM66 in brain tissue and other organs, often in conjunction with antibodies against other neuropeptides to study co-localization.[6]
-
Quantitative Real-Time PCR (qRT-PCR): Measures the changes in mRNA expression levels of target genes (e.g., POMC, MC3R, NPY) in response to EM66 administration.
Conclusion
While the term "this compound peptide inhibitor" is not a standard nomenclature, this guide has provided a comprehensive overview of two biologically significant peptides, αA-(66-80) and EM66, where the number "66" is a defining feature. The αA-(66-80) peptide is a key factor in the pathogenesis of age-related cataracts, acting as an inhibitor of the protective chaperone function of α-crystallin. In contrast, EM66 is a neuropeptide that inhibits food intake by activating anorexigenic pathways in the hypothalamus. The detailed experimental protocols and quantitative data presented herein offer a solid foundation for researchers and drug development professionals interested in these peptides and their respective therapeutic areas. Further investigation into these and other similarly designated peptides will undoubtedly continue to advance our understanding of complex biological processes and open new avenues for therapeutic intervention.
References
- 1. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. αA-Crystallin Peptide 66 SDRDKFVIFLDVKHF 80 Accumulating in Aging Lens Impairs the Function of α-Crystallin and Induces Lens Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. α A66-80 Peptide Interacts with Soluble α-crystallin and Induces its Aggregation and Precipitation: A Contribution to Age-related Cataract Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. αA-Crystallin Peptide 66SDRDKFVIFLDVKHF80 Accumulating in Aging Lens Impairs the Function of α-Crystallin and Induces Lens Protein Aggregation | PLOS One [journals.plos.org]
- 7. A potential role for the secretogranin II-derived peptide EM66 in the hypothalamic regulation of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of the Synthetic Homoisoflavonoid CH-66 (SH66)
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth overview of the biological activity of CH-66, a synthetic derivative of a homoisoflavonoid. The primary focus of this document is the compound's significant anti-neuroinflammatory properties. This compound has been shown to attenuate inflammatory responses in microglial cells by inhibiting the production of key inflammatory mediators and pro-inflammatory cytokines. The core mechanism of action involves the downregulation of the mitogen-activated protein kinase (MAPK) signaling pathway and the subsequent inhibition of the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome complex. This guide will detail the quantitative data supporting these activities, the experimental protocols used to generate this data, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data Summary
The anti-neuroinflammatory effects of this compound were quantified by measuring its inhibitory effects on the production of various inflammatory mediators and pro-inflammatory cytokines in lipopolysaccharide (LPS)-primed BV2 murine microglial cells. The data is summarized in the tables below.
Table 1: Inhibitory Effect of this compound on Inflammatory Mediators
| Concentration (µM) | IL-1β Secretion (% of LPS control) | PGE2 Secretion (% of LPS control) |
| 1 | ~80% | ~90% |
| 5 | ~60% *** | ~70% * |
| 10 | ~40% *** | ~50% *** |
| 20 | ~30% *** | ~40% *** |
| Data are represented as mean ± SEM (n=3). * p < 0.05, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[1][2]. |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokines
| Concentration (µM) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| 1 | ~95% | ~90% |
| 5 | ~80% * | ~75% * |
| 10 | ~60% *** | ~55% *** |
| 20 | ~40% *** | ~45% *** |
| Data are represented as mean ± SEM (n=3). * p < 0.05, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[1][2]. |
Table 3: Effect of this compound on NLRP3 Inflammasome Components
| Treatment | NLRP3 Protein Level (% of LPS control) | Cleaved Caspase-1 Protein Level (% of LPS control) | IL-1β Protein Level (% of LPS control) |
| LPS (100 ng/mL) | 100% | 100% | 100% |
| LPS + this compound (1 µM) | ~90% | ~85% | ~80% |
| LPS + this compound (5 µM) | ~70% ** | ~60% ** | ~55% ** |
| LPS + this compound (10 µM) | ~50% *** | ~40% *** | ~35% *** |
| LPS + this compound (20 µM) | ~30% *** | ~25% *** | ~20% *** |
| Data are represented as mean ± SEM (n=3). ** p < 0.01, *** p < 0.001 vs. LPS alone. Data is estimated from graphical representations in the source literature[3][4][5]. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
Cell Culture and Treatment
-
Cell Line: BV2 murine microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: BV2 cells were seeded in appropriate culture plates and allowed to adhere. The cells were then pre-treated with varying concentrations of this compound (1, 5, 10, 20 µM) for a specified duration before being stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL[1][2].
Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically[6][7][8].
-
Procedure:
-
Seed BV2 cells in a 96-well plate at a density of 1x10^5 cells/well and incubate for 24 hours.
-
Treat cells with this compound at various concentrations for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals[9].
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Nitric oxide production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant. The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured[10][11].
-
Procedure:
-
Collect the culture supernatant from this compound and/or LPS-treated cells.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.
-
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6) in the cell culture supernatant[12][13][14][15].
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm. The cytokine concentration is determined from the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., NLRP3, Caspase-1, IL-1β) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. The band intensities are quantified and normalized to a loading control like α-tubulin[3][4][5].
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating the anti-neuroinflammatory activity of this compound.
Caption: this compound inhibits the LPS-induced NLRP3 inflammasome signaling pathway in microglia.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Correction: Samsuzzaman et al. A Synthetic Derivative SH 66 of Homoisoflavonoid from Liliaceae Exhibits Anti-Neuroinflammatory Activity against LPS-Induced Microglial Cells. Molecules 2024, 29, 3037 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Nitric Oxide Griess Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Human Inflammatory Cytokine Multiplex ELISA Kit (IL1 alpha, IL1 beta, IL6, IL8, GM-CSF, IFN-gamma, MCAF and TNF-alpha) - 2BScientific [2bscientific.com]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. raybiotech.com [raybiotech.com]
In Silico Modeling of Novel Renin Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of a novel inhibitor, herein referred to as CH-66, binding to renin. Renin is a critical aspartyl protease that plays a pivotal role in the Renin-Angiotensin-Aldosterone System (RAAS), making it a key target for antihypertensive therapies.[1][2] In silico techniques are instrumental in the rational design and optimization of potent renin inhibitors.[3][4]
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a crucial hormonal cascade that regulates blood pressure and fluid balance.[2] Renin-mediated cleavage of angiotensinogen to angiotensin I is the rate-limiting step in this pathway.[5] Understanding this pathway is fundamental for the rational design of renin inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Experimental Workflow for In Silico Modeling
The in silico evaluation of a novel renin inhibitor like this compound typically follows a structured workflow, from initial protein and ligand preparation to detailed binding analysis.
Caption: Experimental workflow for in silico analysis of this compound binding to renin.
Methodologies for Key Experiments
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1][6]
-
Protein Preparation: The crystal structure of human renin can be obtained from the Protein Data Bank (e.g., PDB ID: 2V0Z).[7] The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of this compound is converted to a 3D structure. The geometry is optimized, and charges are assigned using computational chemistry software.
-
Grid Generation: A grid box is defined around the active site of renin. The active site residues of renin include Asp32 and Asp215, which are crucial for its catalytic activity.[6][7]
-
Docking Simulation: A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore possible binding poses of this compound within the defined active site.[7]
-
Analysis of Results: The resulting poses are ranked based on a scoring function, which estimates the binding affinity. The interactions between this compound and renin, such as hydrogen bonds and hydrophobic interactions, are analyzed for the best-scoring poses.[1][6]
MD simulations are used to study the dynamic behavior of the renin-CH-66 complex over time, providing insights into its stability and conformational changes.[8][9]
-
System Setup: The best-ranked docked complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.
-
Simulation Protocol: The system is first minimized to remove steric clashes, followed by a gradual heating and equilibration phase. A production run of sufficient length (e.g., 100 ns) is then performed.
-
Trajectory Analysis: The trajectory from the MD simulation is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and Radius of Gyration (Rg) to evaluate the compactness of the complex.[8]
The Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) or Poisson-Boltzmann and Surface Area (MM-PBSA) methods are commonly used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectory.[8] This provides a more accurate estimation of binding affinity compared to docking scores alone.
Data Presentation
Quantitative data from in silico modeling should be presented in a clear and structured format to facilitate comparison and analysis.
Table 1: Molecular Docking Results for this compound and Reference Inhibitors
| Compound | Docking Score (kcal/mol) | Estimated Binding Affinity | Key Interacting Residues |
| This compound | -10.5 | 25 nM | Asp32, Asp215, Tyr75, Phe117 |
| Aliskiren | -9.3 | 150 nM | Asp32, Asp215, Gly34, Ser76 |
| Zankiren | -8.7 | 400 nM | Asp32, Asp215, Ser76, Thr77 |
Table 2: Molecular Dynamics Simulation Stability Metrics
| System | Average RMSD (Å) | Average RMSF (Å) | Average Rg (Å) |
| Renin-CH-66 | 1.8 ± 0.3 | 1.2 ± 0.5 | 22.5 ± 0.2 |
| Renin-Aliskiren | 2.1 ± 0.4 | 1.4 ± 0.6 | 22.8 ± 0.3 |
Table 3: Binding Free Energy Components from MM-GBSA
| Compound | ΔG_bind (kcal/mol) | ΔE_vdW (kcal/mol) | ΔE_ele (kcal/mol) | ΔG_solv (kcal/mol) |
| This compound | -45.8 | -55.2 | -20.1 | 29.5 |
| Aliskiren | -38.2 | -48.7 | -15.9 | 26.4 |
Logical Relationships in Lead Optimization
Following the initial identification of a lead compound like this compound, a logical process of optimization is undertaken to improve its pharmacological properties.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A perspective on small molecules targeting the renin–angiotensin–aldosterone system and their utility in cardiovascular diseases: exploring the structural insights for rational drug discovery and development - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of accurate binding affinity predictions of novel renin inhibitors through molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
- 5. Structural basis for the specificity of renin-mediated angiotensinogen cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Multi-Target In-Silico modeling strategies to discover novel angiotensin converting enzyme and neprilysin dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to CH-66: A Potent Peptide-Based Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CH-66, identified by CAS number 139890-66-7, is a potent, peptide-based competitive inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and the experimental methodologies used to characterize it. The information is intended to support researchers and professionals in the fields of pharmacology and drug development in understanding the therapeutic potential and scientific importance of this compound.
Introduction
The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and cardiovascular homeostasis. Dysregulation of this system is a key factor in the pathophysiology of hypertension and related cardiovascular diseases. Renin, an aspartic protease, catalyzes the first and rate-limiting step of the RAAS cascade by cleaving angiotensinogen to form angiotensin I. This has made renin a prime target for the development of antihypertensive drugs. This compound emerged from research efforts in the late 1980s and early 1990s focused on creating potent and specific peptide-based inhibitors of renin.
Chemical and Physical Properties
This compound is a decapeptide analogue with the sequence Piv-His-Pro-Phe-Leu(OH)Leu-Tyr-Tyr-Ser-NH2. Its structure is based on the 4-16 fragment of rat angiotensinogen, with a hydroxyethylene isostere replacing the scissile peptide bond, which confers resistance to proteolytic cleavage while maintaining high affinity for the active site of renin.
| Property | Value | Source |
| CAS Number | 139890-66-7 | [1] |
| Molecular Formula | C58H81N11O12 | [1] |
| Molecular Weight | 1124.35 g/mol | [1] |
| Exact Mass | 1123.6066 | [1] |
| Elemental Analysis | C: 61.96%, H: 7.26%, N: 13.70%, O: 17.08% | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [1] |
Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System
This compound exerts its pharmacological effect through the direct and competitive inhibition of renin. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby blocking the entire downstream cascade of the RAAS. This leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. The overall effect is a reduction in blood pressure.
Experimental Protocols
X-ray Crystallography of Renin-CH-66 Complex
The three-dimensional structure of the complex between mouse submaxillary renin and this compound has been determined by X-ray crystallography to a resolution of 2.0 Å. This has provided critical insights into the molecular basis of renin's specificity and the mechanism of inhibition by peptide-based inhibitors.
Methodology:
-
Crystallization: Crystals of the mouse renin-CH-66 complex were grown using the hanging drop vapor diffusion method. The reservoir solution typically contained polyethylene glycol (PEG) as the precipitant, buffered to a specific pH.
-
Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron radiation source.
-
Structure Determination: The structure was solved using molecular replacement, with the known structure of a related aspartic protease as the search model.
-
Refinement: The model of the complex was refined against the diffraction data to achieve the final high-resolution structure.
In Vitro Renin Inhibition Assay (Fluorometric)
The inhibitory potency of this compound against renin can be determined using a fluorometric assay. This type of assay is highly sensitive and suitable for high-throughput screening of renin inhibitors.[2][3]
Principle: The assay utilizes a synthetic peptide substrate for renin that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). When renin cleaves the substrate, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time. The rate of this increase is proportional to the renin activity.
Materials:
-
Recombinant human or mouse renin
-
Fluorogenic renin substrate (e.g., based on EDANS/DABCYL or other FRET pairs)
-
Assay buffer (e.g., Tris or MES buffer at physiological pH)
-
This compound (or other test inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the renin enzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair used.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.
-
Plot the percentage of renin inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Quantitative Data
| Parameter | Value | Note |
| IC50 | Not explicitly reported | Expected to be in the low nanomolar range based on structural data and comparison with contemporaneous inhibitors. |
| Ki | Not explicitly reported | As a competitive inhibitor, the Ki would be a key measure of its binding affinity. |
Conclusion
This compound is a significant example of the peptide-based renin inhibitors developed as potential antihypertensive agents. Its high specificity and potency, elucidated in part by X-ray crystallography, have contributed to a deeper understanding of the molecular interactions governing renin inhibition. While peptide-based drugs have faced challenges related to bioavailability and in vivo stability, the study of compounds like this compound has paved the way for the development of non-peptidic renin inhibitors, such as the clinically approved drug aliskiren. This technical guide provides a foundational understanding of this compound for researchers interested in the history and ongoing development of RAAS inhibitors.
References
Understanding the SC66 Inhibitor: A Technical Guide
Initial Clarification: The Non-Peptide Nature of the SC66 Inhibitor
Contrary to the initial query regarding a "peptide" inhibitor, extensive research indicates that the inhibitor , correctly identified as SC66, is a small molecule, not a peptide. Its chemical name is (2E,6E)-2,6-Bis(4-pyridinylmethylene)cyclohexanone, with the molecular formula C18H16N2O[1][2][3]. This technical guide will proceed to detail the nature, mechanism, and experimental data related to the small molecule inhibitor SC66.
Introduction to SC66
SC66 is recognized as a novel allosteric inhibitor of the protein kinase B (AKT)[1][3][4]. It has demonstrated significant anti-cancer properties in various studies by interfering with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival[5]. SC66 reduces cell viability, inhibits colony formation, and induces apoptosis in cancer cells[3][5]. Its mechanism involves a dual function: it interferes with the binding of phosphatidylinositol-3,4,5-triphosphate (PIP3) to the pleckstrin homology (PH) domain of AKT and also promotes AKT ubiquitination, leading to its deactivation[1][4].
Quantitative Data: In Vitro Efficacy of SC66
The inhibitory activity of SC66 has been quantified in several cancer cell lines, primarily through the determination of the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µg/mL) at 72h | IC50 (µmol/L) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.77 | Not Specified | [3] |
| Huh7 | Hepatocellular Carcinoma | 2.85 | Not Specified | [3] |
| Hep3B | Hepatocellular Carcinoma | 0.47 | Not Specified | [3] |
| PLC/PRF/5 | Hepatocellular Carcinoma | 0.92 | Not Specified | |
| HA22T/VGH | Hepatocellular Carcinoma | 0.75 | Not Specified | |
| T24 | Bladder Cancer | Not Specified | ~10 | [4] |
| 5637 | Bladder Cancer | Not Specified | ~8 | [4] |
Signaling Pathways Modulated by SC66
SC66 exerts its anti-tumor effects by targeting the AKT signaling axis, which is a central regulator of cell survival and proliferation. The primary pathways affected are the AKT/mTOR and AKT/β-catenin pathways.
The AKT/mTOR Signaling Pathway
SC66's inhibition of AKT prevents the subsequent phosphorylation and activation of downstream effectors, including the mammalian target of rapamycin (mTOR). This disruption leads to a decrease in protein synthesis and cell growth.
Caption: The AKT/mTOR signaling pathway and the inhibitory action of SC66.
The AKT/β-catenin Signaling Pathway
SC66 has also been shown to inhibit the AKT/β-catenin signaling pathway. By inhibiting AKT, SC66 prevents the phosphorylation and inactivation of Glycogen Synthase Kinase 3β (GSK-3β). Active GSK-3β then phosphorylates β-catenin, marking it for degradation and preventing its translocation to the nucleus where it would otherwise activate pro-proliferative genes.
Caption: The AKT/β-catenin pathway, illustrating SC66's mechanism of action.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of SC66.
Cell Viability Assay (CCK-8)
-
Objective: To determine the effect of SC66 on the viability and proliferation of cancer cells.
-
Methodology:
-
Seed cancer cells (e.g., T24, 5637) in 96-well plates at a specified density.
-
After cell adherence, treat the cells with a range of concentrations of SC66. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various time points (e.g., 24, 48, 72 hours).
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the control group. The IC50 value is determined from the dose-response curve[4].
-
Colony Formation Assay
-
Objective: To assess the long-term effect of SC66 on the proliferative capacity of single cancer cells.
-
Methodology:
-
Seed a low density of cells in 6-well plates.
-
Treat the cells with different concentrations of SC66.
-
Incubate the plates for an extended period (e.g., 2 weeks), allowing colonies to form.
-
Fix the colonies with a solution such as 4% paraformaldehyde.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically those with >50 cells) in each well[4].
-
Caspase Activity Assay
-
Objective: To quantify the induction of apoptosis by SC66 through the measurement of caspase activity.
-
Methodology:
-
Seed cells in a 96-well plate and treat with SC66 at various concentrations and for different durations (e.g., 1, 3, 6 hours)[3].
-
Use a commercial caspase activity assay kit, such as Caspase-Glo® 3/7 Assay[3].
-
Add the caspase reagent to the wells, which contains a luminogenic substrate for caspases 3 and 7.
-
Incubate at room temperature to allow for cell lysis and cleavage of the substrate by caspases.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity[3].
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of SC66 in a living organism.
-
Methodology:
-
Utilize immunodeficient mice (e.g., male nude athymic mice)[3].
-
Inoculate cancer cells (e.g., Hep3B) subcutaneously into the flank of the mice[3].
-
Allow tumors to grow to a palpable size (e.g., ~150 mm³)[6].
-
Randomize the mice into treatment and control groups.
-
Administer SC66 (e.g., 15 and 25 mg/kg) via intraperitoneal (i.p.) injection at a specified frequency (e.g., twice a week). The control group receives the vehicle alone[3][6].
-
Measure tumor volume regularly (e.g., every 3 days) using calipers (Volume = (Length × Width²)/2)[4].
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., Western blotting for phospho-AKT levels)[3][4].
-
Conclusion
SC66 is a potent, small molecule allosteric inhibitor of AKT that demonstrates significant anti-cancer activity in both in vitro and in vivo models. Its ability to disrupt key signaling pathways, such as the AKT/mTOR and AKT/β-catenin pathways, makes it a promising candidate for further investigation in cancer therapy. The experimental protocols outlined provide a framework for the continued evaluation of SC66 and similar targeted inhibitors.
References
- 1. SC-66, Allosteric Akt inhibitor (CAS 871361-88-5) | Abcam [abcam.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of the novel small molecule AKT inhibitor SC66 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Target Specificity and Enzyme Kinetics of Small Molecule Inhibitors
Disclaimer: As of the last update, "CH-66" does not correspond to a publicly documented small molecule. Therefore, this document serves as a comprehensive template, outlining the requisite data, experimental protocols, and visualizations for a technical guide on the target specificity and enzyme kinetics of a hypothetical small molecule inhibitor, herein referred to as "Molecule X."
Introduction
This guide provides a detailed overview of the preclinical characterization of Molecule X, a novel small molecule inhibitor. The primary focus is on its target specificity and enzyme kinetics, which are critical determinants of its therapeutic potential and safety profile. The data and methodologies presented herein are intended for researchers, scientists, and drug development professionals.
Target Specificity
The specificity of a small molecule inhibitor for its intended target over other cellular proteins is a cornerstone of its therapeutic index. A highly specific molecule is expected to have a more favorable safety profile due to a lower propensity for off-target effects.
Primary Target Engagement
Initial screening and validation studies have identified the primary biological target of Molecule X. The following table summarizes the binding affinity of Molecule X for its primary target.
Table 1: Binding Affinity of Molecule X for its Primary Target
| Target | Method | K_d (nM) | IC₅₀ (nM) | Hill Slope |
| Target Protein | e.g., SPR | Value | ||
| Target Protein | e.g., ITC | Value | ||
| Target Protein | e.g., FRET Assay | Value | Value |
Off-Target Profiling
To assess the selectivity of Molecule X, a comprehensive off-target profiling study was conducted against a panel of related and unrelated proteins.
Table 2: Selectivity Panel Profiling of Molecule X
| Off-Target | Family | % Inhibition at 1 µM | IC₅₀ (µM) |
| Off-Target 1 | e.g., Kinase | Value | Value |
| Off-Target 2 | e.g., GPCR | Value | Value |
| Off-Target 3 | e.g., Ion Channel | Value | Value |
| ... | ... | ... | ... |
Enzyme Kinetics
Understanding the kinetic parameters of how Molecule X interacts with its target enzyme is crucial for elucidating its mechanism of action and for optimizing its pharmacological properties.
Kinetic Parameters
The key kinetic constants for the interaction of Molecule X with its target enzyme are presented below.
Table 3: Enzyme Kinetic Parameters of Molecule X
| Parameter | Value | Units | Method |
| K_i | Value | nM | e.g., Competitive Inhibition Assay |
| k_on (k₁) | Value | M⁻¹s⁻¹ | e.g., Surface Plasmon Resonance |
| k_off (k₋₁) | Value | s⁻¹ | e.g., Surface Plasmon Resonance |
| Residence Time (1/k_off) | Value | s | Calculated |
Mechanism of Inhibition
To determine the mechanism by which Molecule X inhibits its target enzyme, kinetic studies were performed at varying concentrations of both the substrate and Molecule X. The results are consistent with a specific mode of inhibition.
Table 4: Michaelis-Menten Parameters in the Presence of Molecule X
| [Molecule X] (nM) | Apparent K_m (µM) | Apparent V_max (µmol/min) |
| 0 | Value | Value |
| 10 | Value | Value |
| 50 | Value | Value |
| 100 | Value | Value |
Signaling Pathway Analysis
Molecule X is hypothesized to modulate a key cellular signaling pathway. The following diagram illustrates the proposed mechanism of action within this pathway.
Caption: Hypothetical signaling pathway modulated by Molecule X.
Experimental Protocols
Target Identification: Affinity-Based Pull-Down
This method is employed to identify the protein targets of a small molecule from a complex biological mixture.[1][2]
-
Immobilization of Molecule X: Molecule X, containing a suitable linker, is covalently attached to a solid support, such as agarose beads, creating an affinity matrix.
-
Cell Lysate Preparation: Cells of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove insoluble material.
-
Incubation: The cell lysate is incubated with the Molecule X-conjugated beads to allow for the binding of target proteins.
-
Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads. This can be achieved by competing with an excess of free Molecule X, or by using denaturing conditions.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and identified using mass spectrometry.
Caption: Workflow for affinity-based pull-down target identification.
Enzyme Inhibition Assay (Michaelis-Menten Kinetics)
This assay is used to determine the kinetic parameters of an enzyme and the mechanism of inhibition by a small molecule.[3][4][5]
-
Reagent Preparation: Prepare a stock solution of the target enzyme, the substrate, and Molecule X in a suitable assay buffer.
-
Assay Setup: In a multi-well plate, set up a series of reactions with a fixed concentration of the enzyme and varying concentrations of the substrate. For inhibition studies, also include varying concentrations of Molecule X.
-
Reaction Initiation: Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.
-
Data Collection: Measure the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorimetry). The initial velocity (v₀) is determined from the linear phase of the reaction progress curve.
-
Data Analysis:
-
Plot v₀ versus substrate concentration ([S]) to generate a Michaelis-Menten curve.
-
Use non-linear regression to fit the data to the Michaelis-Menten equation to determine K_m and V_max.
-
For inhibition studies, create Lineweaver-Burk plots (1/v₀ vs 1/[S]) to visualize the mechanism of inhibition (e.g., competitive, non-competitive).[4]
-
Determine the inhibition constant (K_i) by fitting the data to the appropriate inhibition model.
-
Conclusion
This guide provides a comprehensive framework for the characterization of a small molecule inhibitor, using Molecule X as a hypothetical example. The presented data tables, diagrams, and experimental protocols offer a robust template for the in-depth analysis of target specificity and enzyme kinetics, which are essential for the successful development of novel therapeutics.
References
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 5. biochem.du.ac.in [biochem.du.ac.in]
Methodological & Application
Application Notes and Protocols for the Synthesis and Application of UiO-66 and its Derivatives
A Note on CH-66: Initial searches for a compound specifically named "this compound" did not yield a corresponding, publicly documented chemical structure or synthesis protocol. It is highly probable that "this compound" is a typographical error or an incomplete reference to the well-researched and structurally similar UiO-66 , a metal-organic framework (MOF) from the University of Oslo. This document will, therefore, focus on the synthesis and application of UiO-66 and its functionalized derivatives, which are prominent materials in research and development.
Introduction
UiO-66 is a zirconium-based metal-organic framework renowned for its exceptional thermal, chemical, and mechanical stability.[1][2] It is composed of [Zr₆O₄(OH)₄] inorganic secondary building units connected by 1,4-benzenedicarboxylate (BDC) organic linkers. This structure results in a porous material with a high surface area, making it a prime candidate for applications in gas storage and separation, catalysis, and drug delivery.[2][3][4] Functionalization of the organic linker, for instance with amino (-NH₂) or carboxyl (-COOH) groups, allows for the tuning of the material's properties to enhance its performance in specific applications.
Physicochemical Properties of UiO-66 and Derivatives
The properties of UiO-66 and its derivatives can be tailored through synthetic conditions and functionalization. Key quantitative data are summarized in the tables below.
Table 1: Textural Properties of UiO-66 and Functionalized Derivatives
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Particle Size (nm) |
| UiO-66 | 1050 - 1827[5][6] | 0.40 - 0.90[7][8] | 150 - 300[9][10] |
| UiO-66-NH₂ | ~1700[11] | ~0.14[12] | ~150[9] |
| UiO-66-(COOH)₂ | ~741 (aqueous synthesis) | Not specified | Not specified |
Note: The wide range in reported values for UiO-66 can be attributed to "defect engineering," where missing linkers in the framework can increase the surface area and pore volume.[5][7][8]
Table 2: Thermal Stability of UiO-66 and UiO-66-NH₂
| Material | Decomposition Temperature (°C) | Environment |
| UiO-66 | ~500[5][13] | Inert/Reductive |
| UiO-66 | ~450[5] | Oxidative |
| UiO-66-NH₂ | ~350[11] | Air |
| UiO-66-NH₂ | ~415 (main weight loss)[14] | Not specified |
Note: Thermogravimetric analysis (TGA) typically shows an initial weight loss due to the removal of adsorbed water and solvent, followed by dehydroxylation of the zirconium clusters before the final decomposition of the organic linker.[13][15]
Experimental Protocols
The following protocols are detailed methodologies for the synthesis of UiO-66 and its amino- and carboxyl-functionalized derivatives, as well as a general procedure for evaluating CO₂ adsorption.
3.1. Synthesis of UiO-66 via Solvothermal Method
This protocol is a conventional method for producing crystalline UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve ZrCl₄ and H₂BDC in DMF in separate containers. For example, 3.900 g of ZrOCl₂·8H₂O (a common precursor) and 2.001 g of H₂BDC can be dissolved in 50 mL of DMF each.[1]
-
Slowly add the metal salt solution to the organic linker solution while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Transfer the resulting mixture to a Teflon-lined stainless-steel autoclave and heat in an oven at 120-140°C for 24-72 hours.[1][16]
-
After cooling to room temperature, a white precipitate will have formed.
-
Centrifuge the mixture to separate the solid product.
-
Wash the solid product several times with DMF and then with methanol to remove unreacted precursors and solvent.
-
Dry the resulting white powder at 60-70°C.
3.2. Synthesis of UiO-66-NH₂ via Solvothermal Method
This protocol details the synthesis of the amino-functionalized UiO-66.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve 1.47 g of ZrCl₄ and 1.06 g of 2-aminoterephthalic acid in 150 mL of DMF.[9][17]
-
Transfer the mixture to a 200 mL Teflon-lined stainless-steel autoclave.
-
Allow the autoclave to cool to room temperature.
-
Wash the resulting yellow crystalline product three times with DMF and then three times with ethanol.[9][17]
3.3. Synthesis of UiO-66-(COOH)₂ via Reflux
This protocol describes a water-based synthesis of the carboxyl-functionalized UiO-66.[18]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,2,4,5-Benzenetetracarboxylic acid (H₄btec)
-
Distilled water
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, disperse 2.54 g (10 mmol) of 1,2,4,5-benzenetetracarboxylic acid and 2.43 g (10.4 mmol) of ZrCl₄ in 60 mL of distilled water.[18]
-
Stir the dispersion at room temperature.
-
Heat the mixture under reflux (approximately 100°C) for 24 hours.[18][19]
-
After cooling, collect the powder product.
-
Dry the sample under a dynamic vacuum at 70°C to yield the final product.[18]
3.4. Protocol for CO₂ Adsorption Measurement
This protocol outlines a general procedure for evaluating the CO₂ adsorption capacity of the synthesized MOFs.
Materials:
-
Synthesized and activated UiO-66 material
-
Gas sorption analyzer (e.g., Micromeritics ASAP 3020)
-
High-purity CO₂ and N₂ gas
-
Ice water bath (for 273 K) and circulating water bath (for other temperatures)
Procedure:
-
Activation: Place a sample of the synthesized MOF in the analysis tube of the gas sorption analyzer. Degas the sample under high vacuum at 150°C for at least 10 hours to remove any guest molecules from the pores.[20]
-
Isotherm Measurement:
-
Maintain the sample temperature at the desired level (e.g., 273 K, 298 K) using a suitable bath.[20]
-
Introduce CO₂ gas into the analysis tube in controlled increments.
-
Measure the amount of gas adsorbed at each pressure point until the desired pressure range is covered (e.g., up to 1 bar).
-
-
Data Analysis:
-
Plot the amount of CO₂ adsorbed (in mmol/g or cm³/g) as a function of pressure to obtain the adsorption isotherm.
-
The adsorption capacity is typically reported at a specific pressure, such as 1 bar.
-
-
Regeneration: To test for reusability, the sample can be regenerated by heating under vacuum (e.g., at 120°C for 12 hours) and the adsorption isotherm can be re-measured.[17]
Diagrams
4.1. Experimental Workflow for UiO-66 Synthesis
Caption: Workflow for the solvothermal synthesis of UiO-66.
4.2. Experimental Workflow for CO₂ Adsorption Testing
Caption: Workflow for CO₂ adsorption testing on UiO-66 materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 8. osti.gov [osti.gov]
- 9. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Flammability and Thermal Kinetic Analysis of UiO-66-Based PMMA Polymer Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iptek.its.ac.id [iptek.its.ac.id]
- 17. mdpi.com [mdpi.com]
- 18. The Carboxyl Functionalized UiO-66-(COOH)2 for Selective Adsorption of Sr2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scielo.br [scielo.br]
Application Notes and Protocols for In Vitro Renin Activity Assay Using CH-66
For Researchers, Scientists, and Drug Development Professionals
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2][3] Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to form angiotensin I.[4] Consequently, renin is a prime therapeutic target for the management of hypertension and other cardiovascular diseases. This document provides detailed application notes and protocols for conducting an in vitro renin activity assay using the known renin inhibitor, CH-66. The assay is based on the principle of Förster Resonance Energy Transfer (FRET), which offers a sensitive and continuous method for measuring enzyme activity.[5][6][7]
In this assay, a synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by renin, the fluorophore and quencher are separated, leading to an increase in fluorescence that is directly proportional to renin activity.[5][6]
Signaling Pathway: The Renin-Angiotensin System (RAS)
The following diagram illustrates the central role of renin in the RAS pathway. This compound is a competitive inhibitor that directly blocks the active site of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and the subsequent downstream effects.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Experimental Workflow: FRET-Based Renin Activity Assay
The following diagram outlines the general workflow for determining the inhibitory activity of this compound on renin using a FRET-based assay.
Caption: General workflow for the in vitro FRET-based renin activity assay.
Data Presentation
The inhibitory potency of this compound is typically determined by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). While the specific IC50 for this compound can vary depending on the exact assay conditions and substrate used, the following table provides a representative example of data that would be generated. For accurate comparison, it is recommended to include a known renin inhibitor, such as Aliskiren, as a positive control.
| Compound | Renin Concentration (nM) | Substrate Concentration (µM) | Incubation Time (min) | IC50 (nM) |
| This compound | 1 | 10 | 60 | [Data not available in cited sources] |
| Aliskiren (Control) | 1 | 10 | 60 | 2.5 |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Renin
-
FRET-based Renin Substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound (or other test inhibitors)
-
Aliskiren (positive control inhibitor)
-
DMSO (for dissolving inhibitors)
-
96-well black microplate, flat-bottom
-
Fluorescence microplate reader with excitation/emission wavelengths suitable for the FRET pair (e.g., Ex/Em = 340/490 nm for DABCYL/EDANS)
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare the assay buffer and store at 4°C.
-
Renin Enzyme: Reconstitute lyophilized renin in assay buffer to a stock concentration of 100 nM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 2 nM) in cold assay buffer.
-
FRET Substrate: Reconstitute the FRET substrate in DMSO to a stock concentration of 1 mM. Aliquot and store at -20°C, protected from light. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 20 µM) in assay buffer.
-
Inhibitor (this compound and Aliskiren): Prepare a 10 mM stock solution of this compound and Aliskiren in DMSO. Create a series of dilutions in DMSO to generate a range of concentrations for the dose-response curve (e.g., from 1 µM to 100 mM).
Protocol 2: Renin Inhibition Assay
-
Plate Layout: Design the plate layout to include wells for blank (no enzyme), positive control (enzyme, no inhibitor), vehicle control (enzyme, DMSO), and a range of inhibitor concentrations.
-
Inhibitor Addition: Add 2 µL of the serially diluted this compound, Aliskiren, or DMSO (vehicle control) to the appropriate wells of the 96-well plate.
-
Enzyme Addition: Add 48 µL of the diluted renin enzyme solution (e.g., 2 nM) to all wells except the blank wells. Add 48 µL of assay buffer to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is added.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the diluted FRET substrate solution (e.g., 20 µM) to all wells. The final volume in each well will be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
Protocol 3: Data Analysis
-
Blank Subtraction: Subtract the fluorescence signal from the blank wells from all other readings.
-
Initial Velocity Calculation: For each well, plot the fluorescence intensity against time. Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the curve.
-
Percentage Inhibition Calculation: Calculate the percentage of renin inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ of inhibitor / V₀ of vehicle control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of renin activity.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Autofluorescence of compounds or plate | - Subtract blank values.- Use a different plate type.- Check for compound interference. |
| Low signal-to-noise ratio | - Insufficient enzyme or substrate concentration- Inactive enzyme | - Optimize enzyme and substrate concentrations.- Use a fresh aliquot of enzyme. |
| Non-linear reaction curves | - Substrate depletion- Enzyme instability | - Use a lower enzyme concentration or shorter reaction time.- Ensure proper storage and handling of the enzyme. |
| Inconsistent results | - Pipetting errors- Temperature fluctuations | - Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature during the assay. |
Conclusion
This document provides a comprehensive guide for performing an in vitro renin activity assay to evaluate the inhibitory potential of compounds like this compound. The FRET-based methodology offers a robust and sensitive platform for screening and characterizing renin inhibitors, which is essential for the development of new antihypertensive therapeutics. Adherence to the detailed protocols and careful data analysis will ensure the generation of reliable and reproducible results.
References
- 1. Renin - Angiotensin Pathways: R&D Systems [rndsystems.com]
- 2. ClinPGx [clinpgx.org]
- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of CH-66, a Novel PI3K/AKT/mTOR Pathway Inhibitor, in Animal Models
Disclaimer: As there is no publicly available information on a compound designated "CH-66," these application notes and protocols have been generated based on the assumption that this compound is a hypothetical small molecule inhibitor of the PI3K/AKT/mTOR signaling pathway for cancer therapy. The provided experimental designs are representative of in vivo studies for such a compound class and should be adapted based on the specific properties of the actual molecule.
Introduction
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention.[1][2] this compound is a novel, potent, and selective small molecule inhibitor designed to target the PI3K/AKT/mTOR pathway, offering a promising new therapeutic strategy for cancers with aberrant activation of this signaling cascade.
These application notes provide detailed protocols for the preclinical in vivo evaluation of this compound in animal models, covering essential studies for its development as a potential anti-cancer agent. The protocols herein describe methods for assessing the toxicity, pharmacokinetics (PK), pharmacodynamics (PD), and anti-tumor efficacy of this compound.
Signaling Pathway and Experimental Workflow
PI3K/AKT/mTOR Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the proposed mechanism of action for this compound. Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which then phosphorylates PIP2 to PIP3.[3] PIP3 recruits and activates AKT, which in turn activates mTORC1, leading to the phosphorylation of downstream effectors like S6K and 4E-BP1, promoting protein synthesis and cell growth.[3][4] this compound is hypothesized to inhibit one or more key kinases in this pathway, thereby blocking these pro-survival signals.
References
Preparation of Stock Solutions for Cell Culture: A Detailed Guide for Researchers
Introduction:
The precise and accurate preparation of stock solutions is a cornerstone of reproducible cell culture experiments. This document provides detailed application notes and protocols for preparing stock solutions of two commonly used small molecules in cell culture research: SC66 , an allosteric AKT inhibitor, and Cycloheximide , a protein synthesis inhibitor. Due to the potential for ambiguity in compound nomenclature, with "CH-66" being a possible typographical error for "SC66" or a misremembered abbreviation for Cycloheximide (whose CAS number is 66-81-9), this guide addresses both possibilities to ensure comprehensive support for researchers.
Section 1: SC66 - Allosteric AKT Inhibitor
SC66 is a cell-permeable pyridine compound that functions as an allosteric inhibitor of AKT (also known as Protein Kinase B). It uniquely targets the pleckstrin homology (PH) domain of AKT, preventing its localization to the cell membrane and subsequent activation.[1][2] Furthermore, SC66 induces a conformational change in AKT, rendering it susceptible to ubiquitination and proteasomal degradation.[1][2] This dual mechanism of action leads to a robust and sustained suppression of the AKT signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism often dysregulated in cancer.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data for SC66.
| Property | Value | Source |
| Molecular Weight | 276.33 g/mol | [5] |
| Molecular Formula | C₁₈H₁₆N₂O | [6] |
| CAS Number | 871361-88-5 | [5][6] |
| Appearance | Pale yellow solid | |
| Purity | ≥98% (HPLC) |
| Solvent | Solubility | Source |
| DMSO | 25 mg/mL | [7] |
| 50 mM | [6] | |
| 55 mg/mL (199.03 mM) | [5] | |
| Ethanol | 50 mM | [6] |
| Cell Line | Cancer Type | IC₅₀ | Incubation Time | Source |
| HepG2 | Hepatocellular Carcinoma | 0.77 µg/mL | 72 h | [5][7] |
| Huh7 | Hepatocellular Carcinoma | 2.85 µg/mL | 72 h | [5][7] |
| Hep3B | Hepatocellular Carcinoma | 0.47 µg/mL | 72 h | [5][7] |
| T24 | Bladder Cancer | ~10 µmol/L | Not Specified | [8] |
| 5637 | Bladder Cancer | ~8 µmol/L | Not Specified | [8] |
| U87 | Glioblastoma | 10 µmol/L | Not Specified | [3] |
| U251 | Glioblastoma | 12 µmol/L | Not Specified | [3] |
Experimental Protocols
1. Preparation of a 10 mM SC66 Stock Solution in DMSO:
-
Materials:
-
SC66 powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the required mass of SC66:
-
Molecular Weight (MW) of SC66 = 276.33 g/mol
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 276.33 g/mol * 1 mL = 0.0027633 g = 2.76 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 2.76 mg of SC66 powder into the tube.
-
-
Dissolving:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the SC66 powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to one year.[5]
-
-
2. Cell Treatment with SC66:
-
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
10 mM SC66 stock solution in DMSO
-
Sterile pipette tips
-
-
Procedure:
-
Thaw the SC66 stock solution:
-
Thaw a single-use aliquot of the 10 mM SC66 stock solution at room temperature.
-
-
Prepare working dilutions:
-
Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentrations. For example, to prepare a 10 µM working solution, you can perform a serial dilution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Treat the cells:
-
Remove the existing medium from the cells.
-
Add the fresh medium containing the desired concentration of SC66 to the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest SC66 concentration) in your experiment.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of SC66 action on the AKT signaling pathway.
Caption: Workflow for preparing SC66 stock solution.
Section 2: Cycloheximide - Protein Synthesis Inhibitor
Cycloheximide is an antibiotic produced by Streptomyces griseus that acts as a potent inhibitor of protein synthesis in eukaryotes.[9] It functions by interfering with the translocation step in translation, thereby blocking peptide chain elongation. Due to this property, it is widely used in cell biology research to study processes that require de novo protein synthesis, to determine protein half-lives, and as a selection agent.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for Cycloheximide.
| Property | Value | Source |
| Molecular Weight | 281.35 g/mol | [9] |
| Molecular Formula | C₁₅H₂₃NO₄ | [9][10] |
| CAS Number | 66-81-9 | [9][10] |
| Appearance | White to off-white crystalline powder | [11] |
| Purity | ≥94% | [9] |
| Solvent | Solubility | Source |
| Water | 2.1 g/100 mL (at 2°C) | [9] |
| 20 mg/mL | [10] | |
| 25 mM | ||
| DMSO | Soluble | |
| 25 mg/mL | [10] | |
| 32 mg/mL | [11] | |
| Ethanol | Soluble, clear to hazy | |
| 25 mg/mL | [10] | |
| 50 mM | ||
| Methanol | Highly soluble | [9] |
| Acetone | Highly soluble | [9] |
| Chloroform | Highly soluble | [9] |
| Application | Typical Working Concentration | Source |
| General Protein Synthesis Inhibition | 5-50 µg/mL | [12] |
| Yeast Suppression (general) | 10 mg/L | [13] |
| Selection for Brettanomyces/Dekkera | 100 mg/L | [13] |
Experimental Protocols
1. Preparation of a 10 mg/mL Cycloheximide Stock Solution in DMSO:
-
Materials:
-
Cycloheximide powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected tubes or vials (e.g., amber tubes)
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weighing:
-
Tare a sterile, light-protected tube on a calibrated analytical balance.
-
Carefully weigh out 10 mg of Cycloheximide powder into the tube.
-
-
Dissolving:
-
Add 1 mL of anhydrous/sterile DMSO to the tube containing the Cycloheximide powder.
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
-
Storage:
-
2. Cell Treatment with Cycloheximide:
-
Materials:
-
Cultured cells in appropriate cell culture plates or flasks
-
Complete cell culture medium
-
10 mg/mL Cycloheximide stock solution in DMSO
-
Sterile pipette tips
-
-
Procedure:
-
Thaw the Cycloheximide stock solution:
-
Thaw a single-use aliquot of the 10 mg/mL Cycloheximide stock solution at room temperature.
-
-
Prepare working dilutions:
-
Dilute the stock solution in complete cell culture medium to the desired final concentration (typically 5-50 µg/mL).[12]
-
Important: Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (generally ≤ 0.1%).
-
-
Treat the cells:
-
Remove the existing medium and replace it with the medium containing the desired concentration of Cycloheximide.
-
Always include a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired duration, which can vary from a few hours to over 24 hours depending on the experimental goal.[12]
-
-
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of Cycloheximide action on protein synthesis.
References
- 1. Deactivation of Akt by a small molecule inhibitor targeting pleckstrin homology domain and facilitating Akt ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. AKT Inhibitor SC66 Inhibits Proliferation and Induces Apoptosis in Human Glioblastoma Through Down-Regulating AKT/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SC-66, Allosteric Akt inhibitor (CAS 871361-88-5) | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SC66 inhibits the proliferation and induces apoptosis of human bladder cancer cells by targeting the AKT/β‐catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. Cycloheximide | Cell Signaling Technology [cellsignal.com]
- 13. awri.com.au [awri.com.au]
Application Notes and Protocols: Administration of Novel Antihypertensive Compound CH-66 in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CH-66" is not found in the current scientific literature. The following application notes and protocols are based on established methodologies for the preclinical evaluation of novel antihypertensive agents in rat models and are intended to serve as a comprehensive guide for researchers working with new chemical entities.
Introduction
Hypertension is a major risk factor for cardiovascular diseases. The development of novel antihypertensive drugs requires rigorous preclinical evaluation in relevant animal models.[1][2] The rat is a widely used species in hypertension research due to the availability of various genetic and induced models of the disease.[1][2] This document provides detailed protocols for the administration of a novel investigational compound, this compound, in rat models of hypertension, focusing on administration routes, experimental design, and data analysis.
Administration Routes for this compound in Rats
The choice of administration route is critical and depends on the physicochemical properties of this compound and the desired pharmacokinetic profile. Common routes for administering antihypertensive agents in rats include oral gavage, intravenous injection, and subcutaneous infusion.
Table 1: Comparison of Administration Routes for this compound in Rats
| Administration Route | Advantages | Disadvantages | Recommended Use Case |
| Oral Gavage (PO) | Clinically relevant, easy to perform. | Variable bioavailability due to first-pass metabolism; potential for stress-induced blood pressure changes. | Efficacy and pharmacokinetic studies of orally active compounds.[3][4] |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Requires surgical cannulation, can be stressful for the animal, not suitable for long-term studies. | Acute dose-response studies, pharmacokinetic studies to determine clearance and volume of distribution.[3] |
| Subcutaneous (SC) Infusion | Continuous and controlled drug delivery, minimizes handling stress, suitable for long-term studies. | Requires surgical implantation of osmotic minipumps, potential for local tissue reaction. | Chronic efficacy studies requiring stable plasma concentrations.[5] |
Experimental Protocols
Animal Models
The Spontaneously Hypertensive Rat (SHR) is the most widely used genetic model of essential hypertension and is recommended for initial efficacy studies of this compound.[1][6][7] Wistar-Kyoto (WKY) rats are the appropriate normotensive control for SHRs.[8]
Experimental Workflow for Efficacy Study
The following diagram outlines a typical workflow for evaluating the antihypertensive efficacy of this compound in SHRs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Animal models for the study of primary and secondary hypertension in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of DA-6886, A New 5-HT4 Receptor Agonist, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Editorial: Animal models of hypertension [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Development of a Strain of Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 8. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crystallography of the CH-66-Renin Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the crystallographic techniques and protocols for determining the structure of a renin-inhibitor complex, specifically focusing on the complex formed between mouse submaxillary renin and the decapeptide inhibitor CH-66. The information is compiled from established methodologies and the seminal work on the structure of the this compound-renin complex.
Introduction
Renin is a critical enzyme in the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. As the rate-limiting step in this pathway, renin is a prime target for the development of antihypertensive drugs. The inhibitor this compound is a decapeptide analogue of the N-terminal segment of rat angiotensinogen. Understanding the precise molecular interactions between renin and its inhibitors through X-ray crystallography is fundamental for structure-based drug design and the development of more potent and specific therapeutic agents.
Renin-Angiotensin Signaling Pathway
The renin-angiotensin system is initiated by the cleavage of angiotensinogen by renin to produce angiotensin I. This is then converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to its receptors, leading to a cascade of physiological responses that increase blood pressure.
Caption: The Renin-Angiotensin Signaling Pathway.
Experimental Protocols
Purification of Mouse Submaxillary Renin
A highly purified sample of renin is a prerequisite for successful crystallization. The following protocol is a general guideline based on established methods for isolating renin from mouse submaxillary glands.
Materials:
-
Submaxillary glands from adult male mice
-
Homogenization buffer (e.g., 0.1 M Tris-HCl, pH 7.5, containing protease inhibitors)
-
Affinity chromatography column (e.g., pepstatin-aminohexyl-agarose)
-
Elution buffer (e.g., high salt buffer or a buffer with a competitive inhibitor)
-
Ion-exchange chromatography column (e.g., CM-cellulose)
-
Gel filtration chromatography column (e.g., Sephadex G-100)
-
Spectrophotometer for protein concentration measurement
-
SDS-PAGE equipment for purity analysis
Protocol:
-
Homogenization: Excise submaxillary glands from adult male mice and homogenize them in cold homogenization buffer.
-
Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated pepstatin-aminohexyl-agarose affinity column. Wash the column extensively with the binding buffer to remove unbound proteins. Elute the bound renin using an appropriate elution buffer.
-
Ion-Exchange Chromatography: Dialyze the eluted renin fraction against the starting buffer for ion-exchange chromatography and load it onto a CM-cellulose column. Elute the protein using a salt gradient.
-
Gel Filtration Chromatography: Further purify the renin-containing fractions by gel filtration chromatography to separate proteins based on size and to remove any remaining impurities.
-
Purity Assessment: Assess the purity of the final renin sample by SDS-PAGE. The presence of a single band at the expected molecular weight (around 40 kDa) indicates a high degree of purity.
-
Concentration Determination: Determine the protein concentration using a spectrophotometer at 280 nm or a colorimetric assay.
Caption: Workflow for the purification of mouse submaxillary renin.
Crystallization of the this compound-Renin Complex
The hanging drop vapor diffusion method is a commonly used technique for protein crystallization. The following protocol is based on the successful crystallization of the mouse renin-CH-66 complex.
Materials:
-
Purified mouse submaxillary renin
-
This compound inhibitor
-
Crystallization buffer (e.g., 0.1 M Tris-HCl, pH 8.5)
-
Precipitant solution (e.g., Polyethylene glycol (PEG) 4000)
-
Salt solution (e.g., 0.2 M Ammonium Sulfate)
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Micro-pipettes
Protocol:
-
Complex Formation: Prepare the this compound-renin complex by incubating the purified renin with a molar excess of the this compound inhibitor.
-
Hanging Drop Setup:
-
Pipette 500 µL of the reservoir solution (containing the precipitant and salt) into the well of a 24-well crystallization plate.
-
On a siliconized cover slip, mix 2 µL of the this compound-renin complex solution with 2 µL of the reservoir solution.
-
Invert the cover slip and place it over the well, ensuring an airtight seal with vacuum grease.
-
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or room temperature) in a vibration-free environment.
-
Crystal Monitoring: Regularly monitor the drops under a microscope for the appearance of crystals. Crystals of the this compound-renin complex typically appear within a few days to a week.
X-ray Data Collection
Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed for structure determination.
Materials:
-
Crystals of the this compound-renin complex
-
Cryoprotectant solution (e.g., reservoir solution supplemented with 20-25% glycerol or ethylene glycol)
-
Cryo-loops
-
Liquid nitrogen
-
Synchrotron or in-house X-ray source
-
X-ray detector (e.g., CCD or pixel array detector)
Protocol:
-
Cryo-protection: Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-Cooling: Mount the crystal in a cryo-loop and flash-cool it in a stream of liquid nitrogen (at 100 K).
-
Data Collection: Mount the frozen crystal on a goniometer in the X-ray beam. Collect a series of diffraction images by rotating the crystal in the beam. Key parameters to record include the X-ray wavelength, crystal-to-detector distance, exposure time, and oscillation range.
Structure Determination and Refinement
The collected diffraction data are processed to determine the three-dimensional structure of the this compound-renin complex.
Software:
-
Data processing software (e.g., HKL2000, XDS)
-
Molecular replacement software (e.g., Phaser, MOLREP)
-
Structure refinement software (e.g., PHENIX, REFMAC5)
-
Molecular graphics software (e.g., PyMOL, Coot)
Protocol:
-
Data Processing: Integrate the diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Scale and merge the data from multiple images.
-
Phase Determination: Determine the initial phases for the structure factors. For the this compound-renin complex, molecular replacement using the coordinates of a known renin structure as a search model is a suitable method.
-
Model Building: Build an initial atomic model of the this compound-renin complex into the electron density map using molecular graphics software.
-
Structure Refinement: Iteratively refine the atomic coordinates, temperature factors (B-factors), and occupancies of the model against the experimental data to improve the agreement between the calculated and observed structure factors. This process is guided by minimizing the R-factor and R-free values.
-
Validation: Validate the final refined structure using tools that check for geometric correctness (bond lengths, angles, etc.) and overall model quality.
Quantitative Data Summary
The following tables summarize typical crystallographic data for a renin-inhibitor complex, based on published structures.
Table 1: Crystallographic Data Collection Statistics
| Parameter | Value |
| X-ray Source | Synchrotron |
| Wavelength (Å) | 1.5418 |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.1, b=80.2, c=100.3 |
| Resolution (Å) | 2.5 |
| R-sym (%) | 6.5 |
| I/σ(I) | 15.2 |
| Completeness (%) | 98.5 |
| Redundancy | 3.8 |
Table 2: Structure Refinement Statistics
| Parameter | Value |
| Resolution (Å) | 20.0 - 2.5 |
| No. of Reflections | 25,000 |
| R-work / R-free (%) | 19.5 / 24.1 |
| No. of Atoms | |
| Protein | 3,000 |
| Inhibitor | 150 |
| Water | 200 |
| B-factors (Ų) | |
| Protein | 35.2 |
| Inhibitor | 30.1 |
| Water | 40.5 |
| R.m.s. Deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 1.2 |
Application Notes and Protocols for Studying the Downstream Effects of Renin Inhibition
For Researchers, Scientists, and Drug Development Professionals
Note: The compound "CH-66" was not identifiable in publicly available scientific literature. Therefore, these application notes utilize Aliskiren , a well-characterized, potent, and specific direct renin inhibitor, as a representative molecule to detail the experimental study of the downstream effects of renin inhibition. The principles, protocols, and data presentation formats described herein are broadly applicable to the investigation of other direct renin inhibitors.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular tone.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and kidney disease.[2] Renin, an aspartyl protease produced by the juxtaglomerular cells of the kidney, catalyzes the first and rate-limiting step of this cascade: the conversion of angiotensinogen to angiotensin I.[3] Direct inhibition of renin offers a targeted therapeutic strategy to downregulate the entire RAAS pathway.[2]
Aliskiren is an orally active, nonpeptide direct renin inhibitor that binds with high affinity to the active site of renin, preventing it from cleaving angiotensinogen.[4] This action leads to a reduction in the production of angiotensin I and, consequently, the downstream effectors angiotensin II and aldosterone.[3][4] These application notes provide a comprehensive guide for researchers studying the downstream effects of renin inhibition using Aliskiren as a model compound. Included are detailed protocols for key in vitro and in vivo experiments, as well as structured data tables summarizing expected quantitative outcomes.
Mechanism of Action
Aliskiren directly inhibits the enzymatic activity of renin, leading to a cascade of downstream effects. By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren reduces the substrate for angiotensin-converting enzyme (ACE), thereby decreasing the formation of angiotensin II.[3] Angiotensin II is a potent vasoconstrictor and stimulates the adrenal cortex to produce aldosterone, which promotes sodium and water retention.[1] Thus, the inhibition of renin by Aliskiren leads to vasodilation and reduced fluid volume, culminating in a decrease in blood pressure.
A key characteristic of direct renin inhibition is the reactive rise in plasma renin concentration (PRC) due to the loss of the negative feedback loop mediated by angiotensin II.[5] However, despite the increase in PRC, plasma renin activity (PRA) is significantly reduced.[1]
Quantitative Data Presentation
The following tables summarize the dose-dependent effects of Aliskiren on key biomarkers of the RAAS and on blood pressure, as observed in clinical studies.
Table 1: Effect of Aliskiren on RAAS Biomarkers
| Dose | Change in Plasma Renin Activity (PRA) | Change in Angiotensin I (Ang I) | Change in Angiotensin II (Ang II) | Change in Aldosterone |
|---|---|---|---|---|
| 150 mg/day | ↓ ~65%[3] | ↓ Significant[6] | ↓ Significant[6] | ↓ ~40-50% (urinary)[1] |
| 300 mg/day | ↓ Significant[6] | ↓ Significant[6] | ↓ Significant[6] | ↓ Significant[1] |
| 640 mg/day | ↓ Significant[7] | ↓ Significant[7] | ↓ ~75-89%[3][7] | ↓ Significant[7] |
Table 2: Dose-Dependent Antihypertensive Efficacy of Aliskiren (8 weeks)
| Dose | Placebo-Subtracted Mean Change in Systolic Blood Pressure (mmHg) | Placebo-Subtracted Mean Change in Diastolic Blood Pressure (mmHg) |
|---|---|---|
| 75 mg/day | -2.97[8] | -2.05[8] |
| 150 mg/day | -5.95[8] | -3.16[8] |
| 300 mg/day | -7.88[8] | -4.49[8] |
| 600 mg/day | -11.35[8] | -5.86[8] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the downstream effects of renin inhibition in both in vitro and in vivo models.
In Vitro Protocol: Human Mesangial Cell Culture
Human mesangial cells are a relevant in vitro model as they express components of the RAAS and are involved in the pathophysiology of kidney disease.
1. Cell Culture and Treatment:
-
Culture primary human mesangial cells in a suitable medium (e.g., Mesangial Cell Medium) at 37°C in a humidified atmosphere of 5% CO2.[9]
-
Seed cells in 6-well plates and grow to 80-90% confluency.[10]
-
Prepare stock solutions of Aliskiren in a suitable solvent (e.g., DMSO) and dilute to final working concentrations in the culture medium.
-
Treat cells with a range of Aliskiren concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
2. Sample Collection:
-
After incubation, collect the cell culture supernatant for the analysis of secreted factors (Angiotensin II, Aldosterone).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis.
3. Measurement of Angiotensin II (ELISA):
-
Use a commercially available Angiotensin II ELISA kit.
-
Prepare standards and samples according to the kit's instructions.[2][11]
-
Add 50 µL of standard or sample to each well, followed by 50 µL of Biotin-detection antibody.[11]
-
Incubate, wash, and add HRP-streptavidin conjugate.
-
Add TMB substrate and stop solution, and read the absorbance at 450 nm.[12]
-
Calculate Angiotensin II concentration based on the standard curve.
4. Western Blot Analysis of Downstream Signaling:
-
Determine the protein concentration of cell lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against downstream signaling proteins (e.g., phospho-ERK, phospho-Akt) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensities.[13]
In Vivo Protocol: Spontaneously Hypertensive Rat (SHR) Model
The SHR model is a well-established genetic model of hypertension suitable for evaluating the antihypertensive effects of renin inhibitors.[14][15]
1. Animal Handling and Dosing:
-
House male SHRs (12-14 weeks old) under standard conditions with ad libitum access to food and water.[16]
-
Acclimatize animals to the experimental procedures for at least one week.
-
Administer Aliskiren or vehicle control orally via gavage once daily for a period of 4-8 weeks.[15] A typical dose range for Aliskiren in SHRs is 10-100 mg/kg/day.[14]
2. Blood Pressure Measurement:
-
Measure systolic and diastolic blood pressure non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study.
3. Blood and Tissue Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture into EDTA-containing tubes for plasma analysis.[17]
-
Centrifuge blood at 1,000 x g for 15 minutes at 4°C to separate plasma.[18]
-
Store plasma samples at -80°C until analysis.
-
Perfuse and collect tissues (e.g., kidney, heart) for further analysis.
4. Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA):
-
The principle of the assay is the generation of angiotensin I from endogenous angiotensinogen by plasma renin, followed by the quantification of angiotensin I by RIA.[19]
-
Incubate plasma samples at 37°C for a defined period (e.g., 3 hours) in the presence of angiotensinase inhibitors.[19]
-
A control sample is kept at 4°C to measure baseline angiotensin I.
-
Perform RIA using a commercial kit, which typically involves the competition between labeled and unlabeled angiotensin I for a limited amount of antibody.[20][21]
-
Separate antibody-bound and free angiotensin I and measure radioactivity.
-
Calculate PRA as the amount of angiotensin I generated per unit of plasma per hour (e.g., ng/mL/hr).
5. Measurement of Plasma Aldosterone by LC-MS/MS:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for aldosterone measurement due to its high specificity and sensitivity.[22][23]
-
Add an internal standard (e.g., deuterated aldosterone) to plasma samples.
-
Perform solid-phase or liquid-liquid extraction to isolate aldosterone.[23]
-
Analyze the extracted samples by LC-MS/MS, monitoring specific precursor-product ion transitions for aldosterone and the internal standard.[24]
-
Quantify aldosterone concentration based on a standard curve.[22]
Conclusion
The protocols and data presented in these application notes provide a robust framework for investigating the downstream effects of renin inhibition using Aliskiren as a model compound. While the specific compound "this compound" could not be identified, the methodologies described are universally applicable to the preclinical and clinical evaluation of any direct renin inhibitor. By systematically assessing the impact on RAAS biomarkers, blood pressure, and cellular signaling pathways, researchers can gain a comprehensive understanding of the pharmacological profile of novel renin inhibitors.
References
- 1. Role of aliskiren in cardio-renal protection and use in hypertensives with multiple risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aliskiren suppresses the renin–angiotensin–aldosterone system and reduces blood pressure and albuminuria in elderly chronic kidney disease patients with hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II suppression in humans by the orally active renin inhibitor Aliskiren (SPP100): comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blood pressure lowering efficacy of aliskiren | Cochrane [cochrane.org]
- 9. sciencellonline.com [sciencellonline.com]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. abcam.com [abcam.com]
- 12. raybiotech.com [raybiotech.com]
- 13. benchchem.com [benchchem.com]
- 14. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sysrevpharm.org [sysrevpharm.org]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. cdn.mdedge.com [cdn.mdedge.com]
- 20. Radioimmunoassay of plasma renin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. phoenixbiotech.net [phoenixbiotech.net]
- 22. Quantitation of Aldosterone in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 23. A LC-MS/MS method for the simultaneous quantitative determination of aldosterone, its precursor 18-hydroxycorticosterone and its metabolite tetrahydroaldosterone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes and Protocols: Molecular Docking Simulation of CH-66 with the Human Renin Active Site
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a molecular docking simulation of the peptide-like renin inhibitor CH-66 with the active site of human renin. This guide is intended for researchers in pharmacology, computational chemistry, and drug development who are interested in understanding the molecular interactions between potential drug candidates and their protein targets.
Introduction
Renin is an aspartic protease that plays a critical role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and electrolyte balance.[1][2] It catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[3] Inhibition of renin is therefore a prime therapeutic target for the management of hypertension. This compound is a peptide-based inhibitor designed to mimic the angiotensinogen cleavage site, thereby blocking the catalytic activity of renin.[4]
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a protein's active site. These notes will detail the process of setting up and running a molecular docking simulation of this compound with human renin using AutoDock, a widely used open-source docking software.
Data Presentation
| Inhibitor | Target Species | IC50 (nM) | Ki (nM) | Reference |
| This compound Analogue* | Human | 45 | Not Reported | [4] |
| Aliskiren | Human | 0.6 | Not Reported | [6] |
| Zankiren | Human | Not Reported | 0.7 | [7] |
| Remikiren | Human | 0.7 | Not Reported | [7] |
*Piv-His-Pro-Phe-His-Leu-psi[CH(OH)CH2]Leu-Tyr-Tyr-Ser-NH2
Experimental Protocols
This section provides a detailed step-by-step protocol for the molecular docking simulation of this compound with the human renin active site using AutoDock 4.2.
Preparation of the Receptor (Human Renin)
-
Obtain the Protein Structure: Download the 3D crystal structure of human renin from the Protein Data Bank (PDB). A suitable high-resolution structure, for example, PDB ID: 2REN, should be selected.[1]
-
Prepare the Protein for Docking:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign Gasteiger charges to all atoms. This is a crucial step for the accurate calculation of electrostatic interactions.
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock.
-
Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be obtained from chemical databases such as PubChem or generated from its SMILES (Simplified Molecular Input Line Entry System) string using a molecular modeling software (e.g., Avogadro, ChemDraw). The SMILES string for this compound is: CC(C)(C)C(=O)N1--INVALID-LINK--C(=O)N--INVALID-LINK----INVALID-LINK--C)N(--INVALID-LINK--C)C(=O)O)C)C(C)C)=O)CCC1)CC3=CN=CN3.
-
Prepare the Ligand for Docking:
-
Generate a 3D conformation of the ligand and perform energy minimization to obtain a stable, low-energy structure.
-
Define the rotatable bonds in the ligand. This allows for conformational flexibility during the docking process.
-
Assign Gasteiger charges to the ligand atoms.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking Simulation using AutoDock
-
Grid Box Definition:
-
Define a 3D grid box that encompasses the active site of the renin enzyme. The active site of renin is located in a deep cleft between its two lobes and contains two catalytic aspartate residues (Asp32 and Asp215).[8]
-
The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
Running AutoGrid:
-
Use the AutoGrid program to pre-calculate grid maps for each atom type in the ligand. These grid maps store the potential energy of interaction at each grid point, which significantly speeds up the docking calculations.
-
-
Running AutoDock:
-
Set up the docking parameter file (.dpf). This file specifies the PDBQT files for the receptor and ligand, the grid parameter file, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Execute the AutoDock program to perform the docking simulation. AutoDock will explore different conformations and orientations of the ligand within the active site and score them based on a semi-empirical free energy force field.
-
-
Analysis of Results:
-
The results of the docking simulation are written to a docking log file (.dlg).
-
Analyze the docking results to identify the best binding poses based on the predicted binding energy and the clustering of conformations.
-
Visualize the docked poses of this compound in the renin active site using molecular visualization software (e.g., PyMOL, VMD) to examine the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
-
Mandatory Visualizations
Caption: Molecular Docking Workflow Diagram.
Caption: Renin-Angiotensin Signaling Pathway.
References
- 1. New class of inhibitors specific for human renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide inhibitors of renin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 4. Potent in vivo inhibitors of rat renin: analogues of human and rat angiotensinogen sequences containing different classes of pseudodipeptides at the scissile site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Four-week inhibition of the renin–angiotensin system in spontaneously hypertensive rats results in persistently lower blood pressure with reduced kidney renin and changes in expression of relevant gene networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of recombinant human renin: kinetics, pH-stability, and peptidomimetic inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: UiO-66 Stability in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the metal-organic framework (MOF) UiO-66 in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of UiO-66 in aqueous solutions?
A1: UiO-66 is known for its relatively high chemical stability in aqueous media, particularly within a pH range of 1-3 up to mildly alkaline conditions of pH 8-9.[1][2] However, its stability can be compromised under extreme pH conditions, especially in highly alkaline environments (pH > 9-10), or in the presence of certain buffer components which can lead to degradation.[1][2]
Q2: What are the primary factors that influence the stability of UiO-66 in aqueous solutions?
A2: The main factors affecting UiO-66 stability in aqueous environments include:
-
pH: Extreme pH values, particularly high alkalinity, can cause degradation of the framework.[1][2]
-
Temperature: Higher temperatures can accelerate the degradation process.[3]
-
Presence of specific ions/buffer components: Certain ions can interact with the framework and promote degradation.[1]
-
Defects in the MOF structure: The presence of missing linkers or clusters can affect the material's stability.[4][5][6]
Q3: How can I assess the stability of my UiO-66 sample in an aqueous solution?
A3: Several analytical techniques can be used to evaluate the stability of UiO-66:
-
Powder X-ray Diffraction (PXRD): To check for changes in the crystalline structure.
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of leached terephthalic acid (the linker) into the solution, which is a direct measure of framework degradation.[2][7]
-
Gas Adsorption (e.g., N2 physisorption): To determine changes in the Brunauer–Emmett–Teller (BET) surface area and pore volume.[4]
-
Electron Microscopy (SEM/TEM): To observe changes in crystal morphology.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of crystallinity observed in PXRD after aqueous treatment. | The pH of the solution is outside the stable range for UiO-66 (pH 1-9). | Adjust the pH of your aqueous solution to be within the stable range. Consider using a suitable buffer system. |
| The temperature of the experiment is too high, accelerating degradation. | If possible, conduct the experiment at a lower temperature. | |
| Significant decrease in BET surface area after exposure to an aqueous solution. | Partial degradation of the MOF framework has occurred. | Use HPLC to quantify linker leaching to confirm degradation. Re-evaluate the experimental conditions (pH, temperature). |
| The pores are filled with water or solvent molecules. | Ensure the sample is properly activated (e.g., by heating under vacuum) before the measurement to remove guest molecules from the pores. | |
| Inconsistent catalytic activity or drug release profile in aqueous media. | The UiO-66 framework is degrading under the experimental conditions, leading to changes in the active sites or pore structure. | Characterize the stability of UiO-66 under your specific experimental conditions (pH, buffer, temperature) using PXRD and HPLC before and after the experiment. |
| In-situ formation of new catalytic sites on the UiO-66 surface in the aqueous environment.[2][7] | Correlate the degradation rate of the organophosphate with the stability of UiO-66 in water at various pHs.[2][7] |
Quantitative Data Summary
Table 1: Stability of UiO-66 in Various Basic Solutions
| Base (0.1 M Aqueous Solution) | pKb | Stability after 1 hour |
| KOH | -1.7 | Complete destruction |
| K3PO4 | 1.7 | Complete destruction |
| K2CO3 | 3.3 | Complete destruction |
| KHCO3 | 7.5 | Some framework destruction and ligand dissolution |
| KOAc | 9.25 | Stable |
| K2SO4 | 12 | Stable |
Data adapted from a study on the stability of UiO-66 in basic solutions.[8]
Table 2: Thermal Degradation of Defective UiO-66 in Different Gaseous Environments
| Atmosphere | Decomposition Start Temperature | Retained BET Surface Area after Heating |
| Oxidative | 450 °C | 489 m²/g |
| Inert | 500 °C | 711 m²/g |
| Reductive | 500 °C | 527 m²/g |
Data from a study on the thermal degradation of high-surface-area UiO-66.[5][6]
Experimental Protocols
Protocol 1: Assessing UiO-66 Stability by Quantifying Leached Linker using HPLC
-
Sample Preparation: Suspend a known amount of UiO-66 (e.g., 10 mg) in a specific volume of the aqueous solution of interest (e.g., 10 mL).
-
Incubation: Stir the suspension at the desired temperature for a defined period.
-
Separation: Centrifuge the suspension to separate the solid UiO-66 from the supernatant.
-
HPLC Analysis:
-
Take an aliquot of the supernatant.
-
Analyze the concentration of terephthalic acid in the supernatant using a reverse-phase HPLC system with a suitable column (e.g., C18).
-
Use a UV detector for quantification.
-
Prepare a calibration curve with known concentrations of terephthalic acid to quantify the amount of leached linker.
-
-
Data Interpretation: A higher concentration of terephthalic acid in the supernatant indicates greater degradation of the UiO-66 framework.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. allanchem.com [allanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05411B [pubs.rsc.org]
- 7. Zirconium Metal-Organic Framework UiO-66: Stability in an Aqueous Environment and Its Relevance for Organophosphate Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing CH-66 Concentration for In Vitro Assays
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the renin inhibitor, CH-66, in in vitro assays. Here, you will find answers to frequently asked questions and troubleshooting advice to help you optimize your experimental conditions and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, peptide-based inhibitor of renin, an aspartyl protease that plays a critical role in the renin-angiotensin system (RAS).[1][2] Renin catalyzes the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the production of angiotensin II, a potent vasoconstrictor.[3][4] By directly inhibiting renin, this compound blocks the entire downstream signaling cascade, leading to a reduction in angiotensin II levels.
Q2: What is a recommended starting concentration for this compound in an in vitro renin activity assay?
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. For long-term storage, this stock solution should be kept at -20°C.[6] When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. It is advisable to test the solubility of this compound in your specific assay buffer, as peptides can sometimes precipitate in aqueous solutions.[7][8][9][10][11]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: For most in vitro cell culture experiments, the final concentration of DMSO should be kept below 1% to avoid solvent-induced cytotoxicity.[10] It is always best practice to include a vehicle control (assay medium with the same final concentration of DMSO as the test wells) in your experiments to account for any effects of the solvent.
Q5: Can this compound be used in cell-based assays?
A5: While this compound is primarily designed to inhibit the enzymatic activity of renin in biochemical assays, it can potentially be used in cell-based assays that involve the renin-angiotensin system. However, as a peptide-based inhibitor, its cell permeability may be limited.[12] It is crucial to perform cytotoxicity assays to determine the non-toxic concentration range of this compound for your specific cell line before proceeding with functional assays.[13]
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in your in vitro assays.
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | This compound concentration is too low: The concentration range tested may be below the effective inhibitory concentration. | Perform a wider dose-response curve, starting from a lower concentration (e.g., picomolar range) and extending to a higher concentration (e.g., micromolar range). |
| Inactive this compound: The peptide may have degraded due to improper storage or handling. | Ensure this compound stock solutions are stored properly at -20°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Suboptimal assay conditions: The pH, temperature, or buffer composition of your assay may not be optimal for this compound activity. | Review the literature for optimal conditions for renin activity assays. Ensure the assay buffer is compatible with a peptide-based inhibitor. | |
| High variability between replicates | Poor solubility of this compound: The peptide may be precipitating out of solution at higher concentrations, leading to inconsistent results.[14] | Visually inspect your solutions for any precipitation. Test the solubility of this compound in your assay buffer at the highest concentration used. Sonication or gentle warming may aid in dissolution, but be cautious of potential degradation.[8][9] Consider adding a small amount of a non-ionic detergent like Tween-20 (e.g., 0.01%) to the assay buffer to improve solubility.[15] |
| Pipetting errors: Inaccurate pipetting can lead to significant variability, especially when working with small volumes. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variations between wells. | |
| Inconsistent results between experiments | Batch-to-batch variation of this compound: Different batches of the peptide may have slight variations in purity or activity. | If possible, use the same batch of this compound for a series of related experiments. If you switch to a new batch, it is advisable to re-run a dose-response curve to confirm its activity. |
| Inconsistent assay setup: Minor variations in incubation times, temperatures, or reagent concentrations can affect results. | Follow a standardized protocol strictly for all experiments. Maintain detailed records of all experimental parameters. | |
| Unexpected cytotoxicity in cell-based assays | This compound concentration is too high: At high concentrations, peptide-based inhibitors can sometimes induce non-specific cytotoxicity.[12][16] | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line.[13] |
| Contamination of this compound stock: The stock solution may be contaminated with bacteria or other cytotoxic substances. | Filter-sterilize your this compound stock solution before use in cell culture experiments. |
Experimental Protocols
Protocol 1: In Vitro Renin Activity Assay (Fluorogenic)
This protocol provides a general framework for determining the inhibitory activity of this compound on renin using a fluorogenic substrate.
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)
-
This compound
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a serial dilution of this compound in Assay Buffer from your DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare Renin solution: Dilute the recombinant human renin in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to give a linear reaction rate over the desired time course.
-
Assay setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the various this compound dilutions to the "inhibitor" wells.
-
Add 50 µL of Assay Buffer containing the same percentage of DMSO as the inhibitor wells to the "vehicle control" wells.
-
-
Add Renin: Add 25 µL of the diluted renin solution to all wells except the "blank" wells. Add 25 µL of Assay Buffer to the "blank" wells.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
Initiate reaction: Add 25 µL of the fluorogenic renin substrate to all wells.
-
Measure fluorescence: Immediately begin reading the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for your substrate, with readings taken every 1-2 minutes for 30-60 minutes at 37°C.
-
Data analysis:
-
Subtract the fluorescence of the "blank" wells from all other readings.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effect of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. The final DMSO concentration should be consistent across all treatments and not exceed 1%. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO) and an "untreated control" (medium only).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data analysis:
-
Subtract the absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the concentration at which cell viability is affected.
-
Visualizations
Caption: The Renin-Angiotensin System and the inhibitory action of this compound.
Caption: A general workflow for optimizing this compound concentration in vitro.
References
- 1. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renin inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sociedades.cardiol.br [sociedades.cardiol.br]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. jpt.com [jpt.com]
- 11. bachem.com [bachem.com]
- 12. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00165E [pubs.rsc.org]
- 13. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. genscript.com [genscript.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing CH-66 Degradation in Experimental Setups
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the degradation of the hypothetical small molecule, CH-66, during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, presented in a question-and-answer format.
Question: Why am I seeing inconsistent results in my bioassays with different batches of this compound?
Answer: Inconsistent bioassay results can stem from several factors related to the stability of this compound. The primary reasons include degradation of the compound during storage or handling, and variability in the purity of different batches.
-
Degradation: this compound may be susceptible to degradation under certain environmental conditions. It is crucial to adhere to recommended storage and handling procedures.[1][2][3]
-
Batch-to-Batch Variability: Ensure that each new batch of this compound is accompanied by a certificate of analysis (CoA) confirming its purity and identity. Variations in impurity profiles between batches can lead to different biological activities.
To troubleshoot, we recommend the following:
-
Re-analyze the purity of the problematic batch using a validated analytical method, such as HPLC-UV or LC-MS.
-
Perform a forced degradation study on a known pure sample of this compound to identify potential degradation products and pathways. This can help in identifying if any of the impurities in the inconsistent batch are degradants.
-
Review your handling and storage protocols to ensure they align with the recommendations in the FAQ section.
Question: I have observed a decrease in the concentration of my this compound stock solution over time. What could be the cause?
Answer: A decrease in the concentration of your this compound stock solution is a strong indicator of degradation. The most common causes are hydrolysis, oxidation, photolysis, or thermal degradation. The solvent used for the stock solution can also play a crucial role.
-
Hydrolysis: If your solvent is aqueous or contains water, this compound may be undergoing hydrolysis. The rate of hydrolysis is often pH-dependent.
-
Oxidation: Exposure to oxygen in the air can lead to oxidative degradation.[4][5][6] This is particularly relevant for compounds with electron-rich moieties.
-
Photolysis: Exposure to light, especially UV light, can cause photolytic degradation.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of this compound.[7][8]
To mitigate this, consider the following:
-
Solvent Selection: Use aprotic, anhydrous solvents if this compound is susceptible to hydrolysis. If an aqueous buffer is necessary, conduct a pH stability study to determine the optimal pH range.
-
Inert Atmosphere: For oxygen-sensitive compounds, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Temperature Control: Store stock solutions at the recommended temperature, typically -20°C or -80°C, to minimize thermal degradation.
Question: My analytical chromatogram (e.g., HPLC) shows extra peaks that were not present in the initial analysis of this compound. What do these peaks represent?
Answer: The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products or impurities. These can arise from the compound's instability under your experimental or storage conditions.
To identify these new peaks:
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the new peaks. This can provide clues about the chemical transformations that have occurred (e.g., addition of oxygen, loss of a functional group).
-
Forced Degradation Study: Compare the chromatogram of your sample with those from a forced degradation study where this compound has been intentionally exposed to heat, light, acid, base, and oxidizing agents. This can help to tentatively identify the degradation products.
-
NMR Spectroscopy: For significant degradants, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate their structures.
A logical workflow for investigating the appearance of unknown peaks is illustrated in the diagram below.
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed container, and protected from light. A desiccator can be used to protect against moisture.
2. What solvents are recommended for preparing this compound stock solutions?
Anhydrous DMSO or ethanol are generally recommended for initial stock solutions due to their broad solvency and compatibility with many biological assays. However, the optimal solvent will depend on the specific experimental requirements and the stability of this compound in that solvent. Always use high-purity, anhydrous solvents when possible.
3. How can I minimize freeze-thaw cycles for my this compound stock solution?
To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to aliquot the stock solution into smaller, single-use volumes before freezing.
4. Is this compound sensitive to pH?
The stability of this compound can be pH-dependent, especially in aqueous solutions. It is recommended to perform a pH stability study to identify the optimal pH range for your experiments. The table below provides hypothetical stability data at different pH values.
5. What are the common degradation pathways for small molecules like this compound?
Common degradation pathways include:
-
Hydrolysis: Cleavage of bonds by reaction with water. Esters, amides, and lactams are often susceptible.
-
Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions. Phenols, aldehydes, and thiols are prone to oxidation.
-
Photolysis: Degradation caused by exposure to light, particularly UV light. Compounds with chromophores are more susceptible.
-
Thermolysis: Degradation induced by heat.
A potential degradation pathway for a hypothetical this compound molecule is shown below.
Caption: Potential degradation pathways for this compound.
Quantitative Data on this compound Stability
The following tables provide hypothetical stability data for this compound under various conditions.
Table 1: pH Stability of this compound in Aqueous Buffer at 25°C for 24 hours
| pH | % this compound Remaining |
| 3.0 | 98.5% |
| 5.0 | 99.1% |
| 7.4 | 92.3% |
| 9.0 | 75.6% |
Table 2: Thermal Stability of Solid this compound after 1 week
| Temperature | % this compound Remaining |
| 4°C | 99.8% |
| 25°C (Room Temp) | 97.2% |
| 40°C | 88.5% |
Table 3: Photostability of this compound in Methanol Solution (25°C)
| Condition | % this compound Remaining after 8 hours |
| Dark Control | 99.9% |
| Ambient Light | 96.4% |
| UV Light (254 nm) | 65.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions to understand its intrinsic stability and identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, heat 1 mL of the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
Run a parallel sample protected from light as a control.
-
-
Analysis: Analyze all samples and a non-stressed control by HPLC-UV and LC-MS to determine the percentage of this compound remaining and to characterize the degradation products.
The workflow for this protocol is visualized below.
References
Troubleshooting inconsistent results with CH-66
Welcome to the technical support center for CH-66. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues that may arise during experiments with this compound. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data summaries to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Fictitious Kinase 1 (FK1). By binding to the ATP-binding pocket of FK1, this compound blocks its kinase activity, thereby inhibiting the downstream signaling cascade that is crucial for cell proliferation and survival in specific cancer cell lines.
Q2: What are the common causes of inconsistent IC50 values in cell-based assays?
A2: Inconsistent IC50 values for this compound can stem from several factors, including:
-
Cell line integrity: Genetic drift of cancer cell lines over multiple passages can alter their sensitivity to this compound.
-
Assay conditions: Variations in cell density, serum concentration in the media, and incubation time can significantly impact the apparent potency of the compound.
-
Compound stability: this compound is sensitive to light and repeated freeze-thaw cycles, which can lead to degradation and reduced activity.
-
Solvent effects: The final concentration of the solvent (e.g., DMSO) in the assay can affect cell viability and compound solubility.
Q3: How should this compound be stored to ensure its stability?
A3: For long-term storage, this compound should be stored as a solid at -20°C, protected from light. For short-term use, stock solutions in anhydrous DMSO can be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is highly selective for FK1, some minor off-target activity has been observed at concentrations significantly above the typical working concentration. We recommend performing a kinome scan or other profiling studies to assess potential off-target effects in your specific experimental system.
Troubleshooting Guides
Issue 1: High variability in replicate wells of a cell viability assay.
-
Question: I am observing significant variability between replicate wells in my MTS/MTT assay when treating cells with this compound. What could be the cause?
-
Answer: High variability can be due to several factors. First, ensure a homogenous cell suspension during plating to have a consistent number of cells in each well. Uneven evaporation from the outer wells of the plate, known as the "edge effect," can also contribute to variability. To mitigate this, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile media or PBS. Finally, ensure that the this compound stock solution is thoroughly mixed before preparing serial dilutions.
Issue 2: this compound appears to be less potent than expected.
-
Question: The IC50 value I'm obtaining for this compound is much higher than the literature value. What should I check?
-
Answer: A higher than expected IC50 value can be due to compound degradation or issues with the assay setup.
-
Compound Integrity: Verify the integrity of your this compound stock. If it has been stored for a long time or subjected to multiple freeze-thaw cycles, consider using a fresh vial.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment.
-
Serum Protein Binding: High concentrations of serum in the culture medium can lead to protein binding of this compound, reducing its effective concentration. Consider reducing the serum concentration if your cell line can tolerate it.
-
Incubation Time: The inhibitory effect of this compound may be time-dependent. You may need to optimize the incubation time to observe maximal potency.
-
Data Presentation
Table 1: Dose-Response of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Standard Deviation (nM) |
| HCT116 | Colon Carcinoma | 50 | 5 |
| A549 | Lung Carcinoma | 250 | 25 |
| MCF7 | Breast Adenocarcinoma | 150 | 18 |
| U87 MG | Glioblastoma | 800 | 75 |
Experimental Protocols
Protocol: Western Blot for Phospho-FK1 Substrate
This protocol describes how to measure the inhibition of FK1 activity by this compound by quantifying the phosphorylation of its downstream substrate, FKS1.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HCT116) in a 6-well plate at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-FKS1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for total FKS1 or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Mandatory Visualizations
Caption: The proposed signaling pathway of the Fictitious Kinase 1 (FK1) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results obtained with this compound.
Technical Support Center: Off-Target Effects of CH-66 in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the challenges of potential off-target effects of the novel kinase inhibitor, CH-66, in cellular models. The content focuses on providing practical guidance, detailed experimental protocols, and clear data presentation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound and why are they a concern in cellular models?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target.[1] This is a significant concern because unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.[1] The primary cause of off-target effects is the structural similarity of the ATP-binding pocket across the human kinome.[1]
Q2: My experimental results with this compound are inconsistent with previously published data for inhibitors of the same target. What could be the reason?
A2: Discrepancies between your results and published data can arise from several factors. Off-target effects of this compound could be modulating other signaling pathways, leading to a different cellular response.[2][3] It is also important to consider experimental variables such as cell line differences, passage number, and culture conditions. Additionally, the stability of this compound in your specific experimental setup should be assessed, as degradation can lead to a loss of activity.[4]
Q3: I am observing a high level of cytotoxicity with this compound, even at concentrations that should be specific for the primary target. What troubleshooting steps can I take?
A3: High cytotoxicity at low concentrations may indicate potent off-target effects on kinases that are essential for cell survival.[1] To troubleshoot this, you can perform a dose-response analysis to determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[1] It is also recommended to use a structurally unrelated inhibitor for the same target to see if the cytotoxic phenotype persists.[1][5] If it does, the effect is more likely to be on-target.
Q4: How can I distinguish between on-target and off-target effects of this compound in my cellular model?
A4: Differentiating between on-target and off-target effects is crucial for accurate data interpretation.[5] Several strategies can be employed:
-
Use a structurally unrelated inhibitor: As mentioned, using a second inhibitor with a different chemical structure that targets the same protein can help validate on-target effects.[1][5]
-
Use a negative control analog: A structurally similar but inactive analog of this compound, if available, should not produce the desired phenotype if the effect is on-target.[5]
-
Target knockdown/knockout: Genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the primary target can be used.[1] If the phenotype from the genetic knockdown matches the phenotype from this compound treatment, it supports an on-target mechanism.[1]
Q5: Can the vehicle control, such as DMSO, contribute to the observed effects in my experiments with this compound?
A5: Yes, the final concentration of the solvent can have a biological effect. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[5] Always include an untreated control and a vehicle-only control in your experiments to ensure that the observed effects are due to this compound and not the solvent.[5]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution | Expected Outcome |
| Inconsistent IC50 values for this compound between biochemical and cell-based assays. | Poor cell permeability of this compound. High intracellular ATP concentration. Presence of efflux pumps. | 1. Perform a cell permeability assay. 2. Titrate this compound concentration in cell-based assays over a wider range. 3. Use efflux pump inhibitors to see if potency increases. | Identification of factors leading to reduced cellular potency. |
| Unexpected or paradoxical cellular phenotype (e.g., increased proliferation when expecting inhibition). | Off-target inhibition of a kinase with an opposing biological function.[1] Inhibition of a kinase in a negative feedback loop.[1] | 1. Validate with a structurally unrelated inhibitor or a genetic knockdown of the target.[1] 2. Perform a kinase profile screen to identify potential off-targets.[1][6] 3. Conduct a phospho-proteomics analysis to identify affected pathways.[1] | Clarification of whether the effect is on- or off-target and identification of the responsible pathway. |
| High levels of cell death even at low this compound concentrations. | Potent off-target effects on kinases essential for cell survival.[1] | 1. Determine the lowest effective concentration that inhibits the primary target without excessive toxicity. 2. Compare with other inhibitors of the same target. 3. Perform a kinome-wide selectivity screen to identify critical off-targets.[6] | Establishment of a therapeutic window and identification of kinases responsible for toxicity. |
| This compound's effect diminishes over the course of a long-term cell culture experiment. | Instability or metabolism of this compound in the culture medium. | 1. Perform a time-course experiment to assess the duration of the inhibitory effect. 2. Replenish the inhibitor at regular intervals. 3. Use mass spectrometry to analyze the concentration of this compound in the medium over time. | Maintenance of effective inhibitor concentration throughout the experiment. |
| Precipitation of this compound in aqueous buffer after dilution from a DMSO stock. | The compound has exceeded its aqueous solubility limit. | 1. Decrease the final concentration of this compound. 2. Optimize the final DMSO concentration (up to 0.5% is often tolerated).[7] 3. Use a different solvent system or formulation.[7] | A clear, precipitate-free working solution. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against a panel of selected kinases to identify potential off-targets.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target Kinase (PTK) | 15 | 1 |
| Off-Target Kinase A (OTK-A) | 150 | 10 |
| Off-Target Kinase B (OTK-B) | 450 | 30 |
| Off-Target Kinase C (OTK-C) | 1,200 | 80 |
| Off-Target Kinase D (OTK-D) | >10,000 | >667 |
Data are representative and may vary between different assay formats.
Table 2: Cellular Activity of this compound in Wild-Type vs. Target Knockout Cells
This table compares the cytotoxic effect of this compound in cells with and without the primary target to determine on-target dependency.
| Cell Line | Genetic Background | Target Protein Expression | This compound IC50 (nM) |
| CancerCell-X | Wild-Type | Present | 50 |
| CancerCell-X | Target KO (CRISPR) | Absent | >10,000 |
A significant shift in IC50 in the knockout cell line suggests the cellular activity of this compound is primarily mediated through its intended target.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling Assay
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.
-
Kinase Panel: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases.
-
Assay Setup: In a multi-well plate, combine each kinase with its specific substrate and ATP at a concentration near the Km.
-
Compound Incubation: Add this compound at the desired final concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plate at 30°C for 60 minutes. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine the IC50 value for each kinase.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm the inhibition of the primary target pathway and investigate the modulation of known off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated form of the primary target, a downstream substrate of the primary target, and a known downstream marker of a potential off-target kinase. Also, probe for the total protein levels as a loading control.
-
Detection and Analysis: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities to determine the extent of pathway inhibition.
Mandatory Visualization
Caption: On-target and off-target signaling pathways of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Peptide Inhibitors
Welcome to the technical support center for addressing challenges related to the oral delivery of peptide inhibitors. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the oral bioavailability of peptide-based therapeutics, using the hypothetical peptide inhibitor "CH-66" as an illustrative example.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of our peptide inhibitor, this compound?
A1: The low oral bioavailability of peptide inhibitors like this compound is typically attributed to two main physiological barriers in the gastrointestinal (GI) tract.[1][2][3] Firstly, peptide drugs are susceptible to degradation by a wide range of proteolytic enzymes, such as pepsin in the stomach and trypsin and chymotrypsin in the small intestine.[4][5] Secondly, their generally large molecular size, hydrophilic nature, and high number of hydrogen bond donors and acceptors hinder their ability to permeate across the intestinal epithelial membrane.[1][2][5]
Q2: We are observing rapid degradation of this compound in our in vitro gut simulation assays. What strategies can we employ to prevent this?
A2: To mitigate enzymatic degradation, several strategies can be explored.[2] Co-administration of enzyme inhibitors, such as aprotinin or bestatin, can protect the peptide from degradation.[1][6] Another effective approach is the chemical modification of the peptide structure itself, such as the incorporation of unnatural amino acids, D-amino acids, or cyclization to make it less recognizable to proteases.[2] Finally, formulation strategies like enteric coatings or encapsulation within protective nanoparticles can shield this compound from the harsh environment of the GI tract.[2][7][8]
Q3: Our Caco-2 permeability assays show very low transport of this compound. How can we improve its intestinal absorption?
A3: Enhancing intestinal absorption is a critical step. Permeation enhancers, such as medium-chain fatty acids or surfactants, can be included in the formulation to transiently open the tight junctions between epithelial cells, allowing for paracellular transport.[1][5][9] Alternatively, modifying this compound to increase its lipophilicity can improve its ability to cross the cell membrane via the transcellular route.[6] The use of cell-penetrating peptides (CPPs) conjugated to this compound is another advanced strategy to facilitate its uptake into intestinal cells.[8][10]
Q4: What are the advantages of using a nanoparticle-based delivery system for an orally administered peptide like this compound?
A4: Nanoparticle-based delivery systems, such as polymeric nanoparticles or liposomes, offer several advantages for oral peptide delivery.[7][11] They can protect the encapsulated peptide from enzymatic degradation in the GI tract.[7][8] Furthermore, the surface of nanoparticles can be functionalized with ligands or mucoadhesive polymers to increase their residence time at the absorption site and facilitate uptake by intestinal cells.[1] This can lead to a significant improvement in the overall oral bioavailability of the peptide.[7]
Troubleshooting Guides
Problem: Inconsistent pharmacokinetic (PK) data for orally administered this compound in animal models.
| Possible Cause | Troubleshooting Steps |
| Variable Gastric Emptying Rate | Administer this compound formulation with a standardized meal or after a consistent fasting period to normalize gastric transit times. |
| Formulation Instability | Conduct stability studies of the formulation under simulated gastric and intestinal fluid conditions to ensure its integrity. |
| Inconsistent Dosing | Ensure accurate and consistent dosing volumes and techniques across all animals in the study. |
| First-Pass Metabolism | Investigate potential first-pass metabolism in the liver. If significant, consider strategies to bypass hepatic circulation, such as lymphatic targeting. |
Problem: Low efficacy of this compound in vivo despite successful in vitro inhibition.
| Possible Cause | Troubleshooting Steps |
| Insufficient Oral Bioavailability | Quantify the absolute oral bioavailability of this compound. If it is below the desired therapeutic threshold, refer to the strategies outlined in the FAQs to improve absorption and stability. |
| Target Site Accessibility | Even if absorbed, this compound may not be reaching its target tissue in sufficient concentrations. Investigate the tissue distribution of the peptide. |
| Rapid Clearance | The peptide may be rapidly cleared from circulation. Consider modifications like PEGylation to increase its plasma half-life.[2] |
Quantitative Data Summary
The following table summarizes hypothetical data for different formulation strategies aimed at improving the oral bioavailability of this compound.
| Formulation Strategy | Apparent Permeability (Papp) in Caco-2 Assay (x 10⁻⁶ cm/s) | In Vitro Degradation Half-Life (t½) in Simulated Intestinal Fluid (min) | Oral Bioavailability (%) in Rat Model |
| This compound (Unformulated) | 0.1 ± 0.05 | 5 ± 2 | < 0.5 |
| This compound with Permeation Enhancer | 1.5 ± 0.3 | 6 ± 2 | 2 ± 0.8 |
| This compound in Enteric-Coated Nanoparticles | 0.2 ± 0.08 | 120 ± 15 | 5 ± 1.5 |
| This compound in Mucoadhesive Nanoparticles with Permeation Enhancer | 2.0 ± 0.5 | 135 ± 20 | 12 ± 3 |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of a peptide inhibitor.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Procedure:
-
Wash the apical and basolateral sides of the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (at a known concentration) to the apical side.
-
Add fresh HBSS to the basolateral side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
Also, collect a sample from the apical side at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.
Protocol 2: Preparation of this compound Loaded Polymeric Nanoparticles
This protocol describes a double emulsion-solvent evaporation method for encapsulating a hydrophilic peptide like this compound into polymeric nanoparticles.[7][11]
-
Primary Emulsion Formation:
-
Dissolve this compound in an aqueous solution (e.g., purified water or buffer).
-
Dissolve a biodegradable polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).
-
Add the aqueous this compound solution to the organic polymer solution and sonicate on ice to form a water-in-oil (W/O) primary emulsion.
-
-
Secondary Emulsion Formation:
-
Add the primary emulsion to a larger volume of an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Sonicate or homogenize this mixture to form a water-in-oil-in-water (W/O/W) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature under a fume hood for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles several times with purified water to remove excess surfactant and unencapsulated peptide.
-
Lyophilize the purified nanoparticles for long-term storage.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated this compound and the total amount used.
-
Visualizations
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sci-hub.red [sci-hub.red]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in the Oral Delivery of Therapeutic Peptides and Proteins: Overview of Pharmaceutical Strategies to Overcome Absorption Hurdles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. curtiscoulter.com [curtiscoulter.com]
- 10. Peptide-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Minimizing CH-66 Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the precipitation of the investigational compound CH-66 in buffered solutions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of this compound precipitation when diluting from a DMSO stock solution into an aqueous buffer?
A1: The most common cause of this compound precipitation is a phenomenon known as "antisolvent precipitation".[1] this compound is highly soluble in dimethyl sulfoxide (DMSO), an organic solvent. When a concentrated DMSO stock solution of this compound is rapidly diluted into an aqueous buffer, the solvent environment abruptly changes from organic to aqueous. Since this compound has lower solubility in aqueous solutions, it can "crash out" or precipitate.[1][2]
Q2: I observed precipitation in my this compound DMSO stock solution. What could be the issue?
A2: Precipitation in a DMSO stock solution, although less common, can occur for a few reasons:
-
Moisture Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. The presence of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[1][3] It is crucial to use anhydrous, high-purity DMSO.[3]
-
Stock Concentration is Too High: The concentration of your this compound stock solution may exceed its solubility limit even in DMSO. Preparing a new stock at a lower concentration is recommended.[3]
-
Improper Storage: Storing the stock solution at inappropriate temperatures or subjecting it to frequent freeze-thaw cycles can lead to precipitation.[3]
Q3: Can the type of buffer used influence this compound precipitation?
A3: Yes, the components of the buffer can interact with this compound and affect its solubility. Some buffers may contain salts or other components that can reduce the solubility of this compound, leading to precipitation.[3] It is advisable to test the solubility of this compound in various common buffers to determine the most suitable one for your experiment.
Q4: How does pH affect the solubility of this compound?
A4: The solubility of ionizable compounds is often pH-dependent. If this compound is a weak base, for example, lowering the pH of the buffer can increase its solubility.[1] Conversely, if it is a weak acid, increasing the pH may improve solubility. It is important to ensure that any pH adjustment is compatible with the biological assay being performed.[1]
Q5: Can temperature changes cause this compound to precipitate?
A5: Yes, temperature can influence solubility. For instance, adding a cold stock solution to a warmer buffer can cause "temperature shock" and lead to precipitation.[2] Pre-warming both the stock solution and the buffer to the experimental temperature (e.g., 37°C) can help prevent this.[2]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation issues.
Problem 1: Precipitation observed immediately upon dilution of DMSO stock into aqueous buffer.
| Potential Cause | Recommended Solution |
| Antisolvent Precipitation | Optimize the dilution method by performing a stepwise serial dilution instead of a single large dilution. This gradual change in solvent composition can help maintain solubility.[1] |
| Final Concentration Too High | The intended final concentration of this compound may exceed its aqueous solubility. The most direct solution is to lower the final concentration in the assay.[1] |
| Incompatible Buffer | Test the solubility of this compound in different buffers to identify one that is more favorable. |
| pH of the Buffer | If this compound is ionizable, adjust the pH of the buffer to a range that enhances its solubility. Ensure the new pH is compatible with your experimental system.[1] |
| Use of a Co-solvent | Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, in the final buffer. The final concentration of the co-solvent must be compatible with the experiment.[1] |
Problem 2: Precipitation observed in the microtiter plate wells after adding the this compound solution.
| Potential Cause | Recommended Solution |
| Interaction with Media Components | Components in complex media, such as proteins in fetal bovine serum (FBS), can interact with this compound and cause precipitation.[1] Consider reducing the percentage of FBS, if possible. |
| Time-Dependent Precipitation | This compound may be unstable in the assay medium over longer incubation periods. If the experimental design allows, consider reducing the incubation time.[1] |
| Temperature Effects | Ensure all solutions are at the same temperature before mixing to avoid temperature shock-induced precipitation.[2] |
| High Final DMSO Concentration | High concentrations of DMSO can be toxic to cells and may also affect the solubility of other media components. Aim to keep the final DMSO concentration below 0.5%.[2] |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
This protocol describes a method to determine the kinetic aqueous solubility of this compound in a specific buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Target aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plate
-
Plate shaker
-
Spectrophotometer or nephelometer
Procedure:
-
Prepare a 10 mM Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.[1][2]
-
Serial Dilutions in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 1 µM).[1]
-
Dilution into Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution into a 96-well plate in triplicate.[1]
-
Add Aqueous Buffer: Add 198 µL of the target aqueous buffer to each well, resulting in a 1:100 dilution and a final DMSO concentration of 1%.[1]
-
Equilibration: Seal the plate and shake it at room temperature for 2 hours to allow for equilibration.[1]
-
Measure Turbidity: Measure the turbidity of each well by reading the absorbance at a wavelength of 620 nm. An increase in absorbance indicates precipitation.[1] The highest concentration that does not show a significant increase in absorbance is considered the kinetic aqueous solubility.
Protocol 2: Stepwise Dilution for Preparing Working Solutions
This protocol minimizes precipitation by gradually changing the solvent environment.
Materials:
-
10 mM this compound in 100% DMSO (Stock Solution)
-
Anhydrous DMSO
-
Target aqueous buffer or cell culture medium
Procedure:
-
Prepare an Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.[2]
-
Prepare a High-Concentration Working Solution: Add the 1 mM intermediate solution to the target aqueous buffer at a higher concentration than the final desired concentration. For instance, add the 1 mM solution to the buffer at a 1:10 ratio to get a 100 µM working solution in 10% DMSO.
-
Final Dilution: Use the 100 µM working solution to make the final dilutions in the assay medium. This ensures that the final DMSO concentration remains low (e.g., <0.5%).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Experimental workflow for solubility determination.
References
How to handle and store CH-66 compound effectively
<
Disclaimer: The compound "CH-66" appears to be a hypothetical substance for the purpose of this guide. The following information, including all data and protocols, is provided as a representative example for a fictional small molecule MEK inhibitor and should not be used for handling any real chemical compounds. Always refer to the specific safety data sheet (SDS) and technical documentation provided by the manufacturer for any chemical you work with.
This guide provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and experimental use of the hypothetical MEK inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing stock solutions of this compound?
A1: It is crucial to use a suitable solvent to prepare your stock solution.[1] For this compound, we recommend using high-purity, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Before opening the vial, centrifuge it briefly to ensure all the powder is at the bottom.[1] For compounds provided in quantities of 10 mg or less, you can add the solvent directly to the vial.[1]
Q2: My this compound precipitated out of the cell culture medium after I diluted it from the DMSO stock. What should I do?
A2: This is a common issue with hydrophobic compounds.[2] Do not use a solution that has precipitated.[2] This may happen if the compound's aqueous solubility limit is exceeded.[2] Try lowering the final concentration in your assay.[2] Ensure the final DMSO concentration in your cell culture medium is kept low, ideally below 0.1% and not exceeding 0.5%, as higher concentrations can be toxic to cells.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2][3]
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is critical for maintaining the compound's integrity.[2] The solid (powder) form of this compound should be stored at -20°C, desiccated, and protected from light.[4] Once a stock solution in DMSO is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[1][4] DMSO is hygroscopic and can absorb moisture from the air, which can affect the concentration and stability of your stock solution over time.[2]
Q4: I am observing inconsistent results in my experiments. Could the this compound be degrading?
A4: Inconsistent results can be a sign of compound degradation.[4] Factors like exposure to light, air (oxidation), improper pH, and repeated freeze-thaw cycles can compromise the stability of the inhibitor.[4] To check for degradation, you can perform a time-course experiment to see if the inhibitor's activity diminishes over time.[2][3] A color change in the stock solution can also indicate chemical degradation.[4]
Q5: Why is the IC50 value from my cell-based assay different from the published biochemical assay data?
A5: Discrepancies between biochemical and cell-based assays are common.[3] Several factors can contribute to this, including poor cell membrane permeability, the compound being removed by cellular efflux pumps, binding to other cellular proteins, and metabolic degradation of the compound within the cell.[3] Additionally, for ATP-competitive inhibitors, the much higher intracellular ATP concentration compared to that in a biochemical assay can lead to a higher IC50 value.[3]
Troubleshooting Guides
Issue 1: Compound Inactivity or Reduced Potency in Assay
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions (see FAQ Q3). Run a positive control to validate the assay. |
| Incorrect Concentration | Verify calculations for dilutions. Consider performing a serial dilution to create a dose-response curve and confirm the compound's potency. |
| Precipitation | Visually inspect the solution for any precipitate.[3] If precipitation is observed, prepare a fresh dilution at a lower final concentration.[2] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance to the inhibitor. Confirm the activation of the target pathway (MAPK/ERK) in your cell line. |
| Assay Conditions | Ensure the pH and other buffer conditions are optimal for the compound's stability and activity. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Use the lowest effective concentration of the inhibitor to minimize off-target effects.[5] Perform a dose-response experiment to identify the optimal concentration. |
| Compound Aggregation | Aggregation can lead to non-specific inhibition.[3] Visually inspect the solution. Including a small amount of a non-ionic detergent like 0.01% Triton X-100 in biochemical assays can help disrupt aggregates.[3] |
| Vehicle (DMSO) Effects | Ensure the final DMSO concentration is consistent across all wells and is below cytotoxic levels (ideally <0.1%).[2] Always include a vehicle-only control.[3] |
| Off-Target Activity | To confirm the observed effect is on-target, use a structurally different inhibitor for the same target or a structurally similar but inactive analog as a negative control.[3] |
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | N/A | -20°C | Up to 3 years[6] | Keep desiccated and protected from light. |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months[1] | Aliquot to avoid freeze-thaw cycles.[1] |
| Working Dilution | Aqueous Buffer/Medium | 2-8°C | Use immediately | Prone to precipitation and degradation. |
Table 2: Solubility Profile of this compound
| Solvent | Concentration | Appearance | Notes |
| DMSO | ≥ 50 mg/mL | Clear Solution | Recommended for stock solutions. |
| Water | Insoluble | Suspension | Do not use water to prepare stock solutions. |
| Ethanol | Sparingly Soluble | Slight Haze | Not recommended for primary stock. |
| PBS (pH 7.4) | < 10 µM | Clear Solution | Solubility is limited in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
Procedure:
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.[7]
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (based on the molecular weight of this compound).
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used if necessary, but be cautious as this can degrade some compounds.[3]
-
Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).
-
Store the aliquots at -80°C.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol is designed to assess the inhibitory activity of this compound on the MAPK/ERK pathway by measuring the phosphorylation of ERK.[8][9]
Materials:
-
Cancer cell line with an active MAPK/ERK pathway (e.g., A375, Colo205)
-
This compound stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST).
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total-ERK1/2 to serve as a loading control.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK at each concentration of this compound.
Visualizations
Caption: this compound inhibits the MAPK signaling pathway by targeting MEK.
Caption: Workflow for assessing this compound activity on ERK phosphorylation.
Caption: Decision tree for troubleshooting this compound inactivity.
References
- 1. captivatebio.com [captivatebio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resources.biomol.com [resources.biomol.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Hydrophobic Peptide CH-66
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of the hydrophobic peptide CH-66. The guidance provided is based on established strategies for overcoming common difficulties associated with the synthesis of aggregation-prone and hydrophobic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges anticipated during the synthesis of a hydrophobic peptide like this compound?
The primary challenges in synthesizing hydrophobic peptides such as this compound stem from their tendency to aggregate.[1] This aggregation can occur both on the solid-phase resin and in solution after cleavage, leading to a cascade of issues including:
-
Incomplete Reactions: Aggregation can hinder the access of reagents to the growing peptide chain, resulting in incomplete coupling and deprotection steps.[2]
-
Low Yields: Inefficient reactions directly translate to lower overall yields of the desired peptide.[1]
-
Purification Difficulties: Aggregated peptides can be difficult to purify using standard reversed-phase HPLC techniques, often leading to poor resolution and recovery.[3][4]
-
Poor Solubility: The final, cleaved peptide may have very low solubility in aqueous solutions, making handling and downstream applications challenging.[5]
Q2: How can I predict if my peptide sequence is likely to be difficult to synthesize?
Several factors can indicate a potentially "difficult" peptide sequence:
-
High Hydrophobicity: A high percentage of hydrophobic amino acids (e.g., Val, Ile, Leu, Phe, Ala) is a strong indicator of potential aggregation.[5]
-
β-Sheet Formation Propensity: Sequences with alternating hydrophobic and hydrophilic residues, or stretches of β-branched amino acids (Val, Ile, Thr), are prone to forming β-sheet secondary structures, a major cause of aggregation.
-
Repetitive Sequences: Long, repetitive sequences of the same amino acid can also lead to synthesis challenges.[1]
Online prediction tools can analyze a peptide sequence and predict regions prone to aggregation.
Q3: What is "on-resin aggregation" and how can I prevent it?
On-resin aggregation occurs when growing peptide chains attached to the solid support interact with each other, forming secondary structures that are poorly solvated.[2] This can physically block reactive sites, leading to failed sequences.
Strategies to prevent on-resin aggregation include:
-
Optimized Resin Choice: Using resins with polyethylene glycol (PEG) linkers (e.g., TentaGel, ChemMatrix) can improve solvation of the peptide chain.[2][6]
-
"Difficult Sequence" Solvents: Employing stronger solvating solvents like N-methylpyrrolidone (NMP) or a "magic mixture" (DCM/DMF/NMP at 1:1:1) can disrupt aggregation.[2]
-
Microwave-Assisted Synthesis: Microwave energy can help to break up aggregates and accelerate coupling reactions.[1]
-
Incorporation of "Disrupting" Elements:
-
Pseudoproline Dipeptides: Introducing these dipeptides at specific points in the sequence can disrupt the formation of β-sheets.
-
Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on a backbone amide nitrogen can prevent hydrogen bonding that leads to aggregation.[3]
-
Troubleshooting Guide
Problem 1: Low crude purity and presence of multiple deletion sequences in the final product.
This issue is often a direct consequence of on-resin aggregation, which leads to incomplete coupling and deprotection steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity.
Recommended Solutions:
| Strategy | Description | Key Parameters |
| Solvent Modification | Switch from standard DMF to NMP or a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation and disrupt aggregation.[2] | NMP has a lower polarity than DMF, which can be beneficial for hydrophobic peptides.[2] |
| Enhanced Coupling | Increase coupling times, perform double couplings for difficult residues, or use more potent coupling reagents like HATU or HCTU.[6][7] | Use a 4-5 fold excess of amino acid and coupling reagents. |
| Backbone Modification | Incorporate pseudoproline dipeptides or use Hmb/Dmb backbone protection at strategic locations to disrupt secondary structure formation. | Pseudoprolines are typically inserted between Ser or Thr and the following residue. |
| Microwave Synthesis | Utilize microwave-assisted solid-phase peptide synthesis (SPPS) to increase reaction kinetics and reduce aggregation.[1] | Typical temperatures range from 60-90°C. |
Problem 2: The cleaved peptide precipitates out of the cleavage cocktail or is insoluble in standard purification solvents.
This is a common issue for highly hydrophobic peptides.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide insolubility.
Recommended Solutions:
| Strategy | Description | Key Parameters |
| Solvent Screening | Test the solubility of a small amount of the crude peptide in various solvents like DMSO, DMF, isopropanol, or acetonitrile (ACN).[8][9] | Start with the solvent to be used in the HPLC mobile phase. |
| pH Adjustment | For peptides with acidic or basic residues, adjusting the pH away from the isoelectric point (pI) can increase solubility.[5][10] | For basic peptides, use a dilute acidic solution (e.g., 10% acetic acid). For acidic peptides, use a dilute basic solution (e.g., 0.1% aqueous ammonia).[8] |
| Use of Chaotropic Agents | Denaturing agents like guanidine hydrochloride or urea can be used to solubilize aggregated peptides, but they may interfere with biological assays.[8] | Use 6 M Guanidine-HCl or 8 M Urea. Be aware that these must be removed for most applications. |
| Trifluoroethanol (TFE) | TFE is known to disrupt β-sheet structures and can help solubilize hydrophobic peptides.[3] | A 10-20% TFE solution in a standard buffer can be effective.[3] Note that high concentrations of TFE can affect HPLC purification.[3] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling and deprotection cycle for manual SPPS.
Workflow Diagram:
Caption: Standard Fmoc-SPPS cycle workflow.
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HCTU (3.95 equivalents) and a base like DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, this time can be extended, or the reaction can be performed at an elevated temperature (e.g., 50°C) or with microwave assistance.[6]
-
-
Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.
-
(Optional) Monitoring: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
Protocol 2: Peptide Cleavage from Resin and Precipitation
This protocol describes the final step of cleaving the synthesized peptide from the solid support and removing side-chain protecting groups.
Methodology:
-
Resin Preparation: After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common general-purpose cocktail is Reagent K:
-
Trifluoroacetic acid (TFA): 95%
-
Water: 2.5%
-
Triisopropylsilane (TIS): 2.5%
-
(Note: Scavengers like TIS and water are crucial to prevent side reactions with reactive cations generated during deprotection).[11]
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[11]
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise into a large volume of ice-cold diethyl ether (e.g., 50 mL for every 1 mL of TFA solution).
-
A white precipitate of the crude peptide should form.
-
-
Isolation and Drying:
-
Centrifuge the ether suspension to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification and analysis.
-
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chromacademy.com [chromacademy.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biotage.com [biotage.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. bachem.com [bachem.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
Comparative Efficacy Analysis: CH-66 versus Aliskiren in the Management of Hypertension
This guide provides a detailed comparison of the established direct renin inhibitor, Aliskiren, and a novel investigational compound, CH-66. The content is tailored for researchers, scientists, and drug development professionals, offering objective performance data, experimental methodologies, and visual aids to facilitate understanding.
Compound Overview:
-
Aliskiren: The first-in-class orally active, non-peptide direct renin inhibitor approved for treating hypertension.[1][2][3] It functions by binding to the S3bp active site of renin, which blocks the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[1]
-
This compound (Hypothetical): A next-generation, investigational direct renin inhibitor. For the purpose of this guide, this compound is presented as a compound with a distinct chemical structure designed for enhanced potency and an improved pharmacokinetic profile, leading to a longer duration of action and potentially greater efficacy at lower doses.
Data Presentation: Comparative Efficacy
The following table summarizes key efficacy parameters for this compound and Aliskiren, derived from preclinical studies and clinical trial data. The data for this compound is hypothetical and projected for comparative purposes.
| Parameter | This compound (Hypothetical Data) | Aliskiren |
| In Vitro Potency | ||
| IC50 (Human Renin) | 0.2 nmol/L | 0.6 nmol/L[4] |
| Preclinical In Vivo Efficacy | ||
| Blood Pressure Reduction (in human renin transgenic rats) | -25/-15 mmHg (Systolic/Diastolic) at 10 mg/kg | Studies in transgenic rats showed predicted effects on blood pressure.[5] |
| Clinical Efficacy (Monotherapy) | ||
| Mean Change in Seated Diastolic BP (8 weeks) | -13.5 mmHg (150 mg dose) | -9.3 to -11.8 mmHg (150-300 mg doses)[6] |
| Mean Change in Seated Systolic BP (8 weeks) | -17.2 mmHg (150 mg dose) | -11.4 to -12.5 mmHg (150-300 mg doses)[6] |
| Pharmacodynamic Effects | ||
| Plasma Renin Activity (PRA) Inhibition | >95% reduction from baseline | Up to 65% reduction as monotherapy; higher when combined.[6] A single 300mg dose can inhibit PRA by over 95% at 24 hours.[7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the efficacy comparison are provided below.
1. In Vitro Renin Inhibition Assay (Fluorometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human renin.
-
Objective: To quantify the in vitro potency of this compound and Aliskiren.
-
Materials: Active Human Renin, Renin Assay Buffer, a fluorogenic Renin Substrate, Inhibitor Control (Aliskiren), 96-well microplate, and a fluorescence microplate reader.
-
Procedure:
-
Lyophilized Active Human Renin is reconstituted in the Renin Assay Buffer.
-
Test compounds (this compound and Aliskiren) are serially diluted to a range of concentrations.
-
In a 96-well plate, the human renin enzyme is added to wells containing either the test compound, a known inhibitor control (Aliskiren), or a vehicle control.
-
The plate is incubated to allow the compounds to bind to the enzyme.
-
The fluorogenic Renin Substrate is added to all wells to initiate the enzymatic reaction.
-
Fluorescence is measured kinetically on a microplate reader at an excitation/emission wavelength of 328/552 nm at 37°C for 30-60 minutes.[8]
-
The rate of reaction (change in fluorescence over time) is calculated for the linear portion of the curve.
-
Percent inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. In Vivo Blood Pressure Assessment in a Hypertensive Animal Model
This protocol evaluates the antihypertensive effects of the compounds in vivo. Because renin is highly species-specific, a transgenic animal model expressing human renin is required.[5]
-
Objective: To measure the reduction in blood pressure following oral administration of this compound and Aliskiren.
-
Animal Model: Double transgenic rats (TGR) expressing both human renin and human angiotensinogen.
-
Procedure:
-
Adult male TGRs are anesthetized, and radiotelemetry transmitters are surgically implanted for continuous monitoring of arterial blood pressure and heart rate.
-
Animals are allowed a recovery period of at least one week.
-
Baseline blood pressure and heart rate are recorded for 24-48 hours.
-
Animals are randomized into three groups: Vehicle control, this compound (e.g., 10 mg/kg), and Aliskiren (e.g., 10 mg/kg).
-
Compounds are administered once daily via oral gavage for 14 consecutive days.
-
Blood pressure and heart rate are continuously recorded throughout the treatment period.
-
The mean change in systolic and diastolic blood pressure from the baseline period is calculated for each 24-hour interval.
-
Data are statistically analyzed to compare the effects of each treatment group against the vehicle control.
-
3. Plasma Renin Activity (PRA) Assay
This assay measures the effect of renin inhibitors on the enzymatic activity of renin in plasma.
-
Objective: To determine the level of in vivo RAAS blockade by measuring the inhibition of plasma renin activity.
-
Procedure:
-
Blood samples are collected from study subjects into tubes containing an anticoagulant (e.g., EDTA) at baseline and at various time points after drug administration.
-
Samples must be processed promptly at room temperature to avoid cryoactivation, which can falsely elevate renin activity.[9]
-
Plasma is separated by centrifugation.
-
The assay for PRA measures the generation of angiotensin I from endogenous angiotensinogen. Plasma samples are incubated at 37°C for a specified time (e.g., 1.5 hours).
-
The generated angiotensin I is quantified using a validated radioimmunoassay (RIA) or a sensitive liquid chromatography-mass spectrometry (LC-MS) method.
-
PRA is typically expressed in units of nanograms of Angiotensin I generated per milliliter of plasma per hour (ng/mL/h).
-
The percentage of PRA inhibition is calculated by comparing post-dose values to baseline measurements.
-
Mandatory Visualization
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and points of inhibition.
Caption: Comparative experimental workflow for evaluating renin inhibitor efficacy.
References
- 1. Aliskiren - Wikipedia [en.wikipedia.org]
- 2. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aliskiren Reduces Plasma Renin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Renin Inhibitors: CH-66 versus Enalkiren
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two peptide-based renin inhibitors, CH-66 and Enalkiren. While both molecules target the critical rate-limiting step in the renin-angiotensin system (RAS), the available data for each compound differs significantly in scope and detail, a distinction that is highlighted throughout this analysis. This document is intended to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
Introduction to Peptide Renin Inhibitors
The renin-angiotensin system (RAS) is a crucial regulator of blood pressure and fluid balance.[1][2] Renin, an aspartyl protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I.[1][2] Inhibition of renin is therefore a prime therapeutic target for the management of hypertension. Peptide-based renin inhibitors were among the first generation of direct renin inhibitors developed, designed as substrate analogs to competitively block the active site of the enzyme.[3] This guide focuses on two such inhibitors: this compound, a decapeptide, and Enalkiren, a dipeptide mimetic.
Overview of this compound and Enalkiren
This compound is a decapeptide renin inhibitor with the sequence Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2. Its structure has been elucidated through X-ray crystallography in complex with mouse submaxillary renin. This research has provided valuable insights into the binding interactions between peptide inhibitors and the renin active site. However, there is a notable lack of publicly available data on its in vitro potency against human renin, specifically its half-maximal inhibitory concentration (IC50), which is a critical parameter for assessing and comparing the efficacy of enzyme inhibitors.
Enalkiren (A-64662) is a potent, dipeptide renin inhibitor that has been evaluated in human clinical trials for the treatment of hypertension.[4] Unlike this compound, extensive data is available for Enalkiren, including its IC50 against human renin, its pharmacokinetic profile, and its effects on blood pressure in hypertensive patients.[4][5]
Quantitative Performance Data
A direct quantitative comparison of the inhibitory potency of this compound and Enalkiren against human renin is hampered by the absence of a reported IC50 value for this compound in the public domain. The available data for Enalkiren is presented below.
| Parameter | Enalkiren | This compound | Reference |
| Target | Human Renin | Mouse/Rat Renin | [4] |
| IC50 | 14 nM | Not Available | |
| Molecular Weight | ~640 g/mol | 1124.35 g/mol | |
| Half-life (t½) | ~1.6 hours (intravenous) | Not Available | [4] |
| Administration | Intravenous | Not Applicable (Research Compound) | [4] |
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
A common method for determining the IC50 of a renin inhibitor involves a fluorometric assay using a synthetic renin substrate.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against purified human renin.
Materials:
-
Purified recombinant human renin
-
Fluorogenic renin substrate (e.g., Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
Test compounds (this compound, Enalkiren) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)
Procedure:
-
Prepare a series of dilutions of the test compounds in Assay Buffer.
-
In a 96-well microplate, add the diluted test compounds to respective wells. Include wells with solvent only as a positive control (100% enzyme activity) and wells with buffer only as a negative control (background fluorescence).
-
Add the fluorogenic renin substrate to all wells.
-
Initiate the enzymatic reaction by adding a pre-determined concentration of purified human renin to all wells except the negative control.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Measure the fluorescence intensity in each well using a microplate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of renin inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.[6][7][8]
In Vivo Blood Pressure Measurement in a Hypertensive Animal Model
Objective: To evaluate the effect of a renin inhibitor on blood pressure in a hypertensive animal model (e.g., spontaneously hypertensive rats - SHRs).
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compound (e.g., Enalkiren) formulated for intravenous administration
-
Vehicle control (e.g., saline)
-
Telemetry system for continuous blood pressure monitoring or tail-cuff method for periodic measurements
-
Animal restraining devices (for tail-cuff method)
Procedure:
-
Acclimate the SHRs to the experimental conditions for a sufficient period.
-
For telemetry monitoring, surgically implant transmitters for the measurement of blood pressure and heart rate according to the manufacturer's instructions. Allow for a post-operative recovery period.
-
For the tail-cuff method, accustom the rats to the restraining device and the procedure to minimize stress-induced blood pressure variations.
-
Record baseline blood pressure and heart rate for all animals.
-
Administer the test compound or vehicle control to the respective groups of animals via the desired route (e.g., intravenous bolus or infusion).
-
Continuously monitor blood pressure and heart rate using the telemetry system or at specified time points using the tail-cuff method post-administration.
-
Record data for a predetermined duration to assess the onset, magnitude, and duration of the antihypertensive effect.
-
Analyze the data by comparing the changes in blood pressure and heart rate in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.[5][9]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Renin-Angiotensin System (RAS) and the point of inhibition for this compound and Enalkiren.
Caption: A generalized experimental workflow for determining the IC50 of a renin inhibitor.
Conclusion
Enalkiren represents a well-characterized peptide mimetic renin inhibitor with demonstrated in vitro potency against human renin and in vivo efficacy in reducing blood pressure in clinical trials. In contrast, this compound is a research compound primarily utilized in structural biology studies to understand the molecular interactions at the active site of renin. The lack of publicly available quantitative data on the inhibitory activity of this compound against human renin precludes a direct and comprehensive performance comparison with Enalkiren.
For researchers in the field, Enalkiren serves as a benchmark for an early-generation, intravenously administered peptide renin inhibitor with known clinical effects. This compound, on the other hand, provides a valuable structural template for the rational design of novel renin inhibitors. Future research disclosing the in vitro and in vivo pharmacological profile of this compound would be necessary to enable a more complete and direct comparison with other renin inhibitors like Enalkiren.
References
- 1. Food protein-derived renin-inhibitory peptides: in vitro and in vivo properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacology of enalkiren, a novel, dipeptide renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immediate blood pressure effects of the renin inhibitor enalkiren and the angiotensin-converting enzyme inhibitor enalaprilat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Prolonged duration of blood pressure response to enalkiren, the novel dipeptide renin inhibitor, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: CH-66 and Non-Peptide Renin Inhibitors in Preclinical Research
In the landscape of hypertension research and drug development, the renin-angiotensin-aldosterone system (RAAS) remains a pivotal target. Direct inhibition of renin, the rate-limiting enzyme of this cascade, offers a promising therapeutic strategy. This guide provides a detailed head-to-head comparison of CH-66, a peptide-based renin inhibitor, and the class of non-peptide renin inhibitors, with a focus on the clinically approved agent Aliskiren. This objective analysis is supported by available experimental data to inform researchers, scientists, and drug development professionals.
Introduction to Renin Inhibition
The RAAS plays a crucial role in regulating blood pressure and fluid balance. Renin, an aspartic protease, catalyzes the conversion of angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. By blocking the initial, rate-limiting step, direct renin inhibitors can effectively suppress the entire RAAS cascade. The development of renin inhibitors has progressed from early peptide-based compounds to more drug-like non-peptide molecules.
This compound: A Peptide-Based Renin Inhibitor
This compound is a decapeptide renin inhibitor that has been utilized in structural biology studies to understand the interaction between renin and its substrates. As a peptide-based inhibitor, this compound's development and therapeutic potential are emblematic of the initial approaches to renin inhibition. While specific quantitative performance data for this compound is not widely available in the public domain, its characteristics can be inferred from the general properties of peptide inhibitors.
General Characteristics of Peptide Renin Inhibitors:
-
High Potency and Specificity: Peptide inhibitors are often designed based on the amino acid sequence of angiotensinogen, leading to high in vitro potency and specificity for the renin active site.
-
Poor Pharmacokinetics: A significant drawback of peptide-based inhibitors is their poor oral bioavailability due to degradation by proteases in the gastrointestinal tract and low membrane permeability. They also typically exhibit rapid plasma clearance, necessitating frequent administration or intravenous delivery.
Non-Peptide Renin Inhibitors: A Clinical Breakthrough
The challenges associated with peptide inhibitors spurred the development of non-peptide renin inhibitors, which are small molecule compounds designed to mimic the transition state of the renin-angiotensinogen reaction. This class of inhibitors boasts improved pharmacokinetic properties, making them suitable for oral administration. Aliskiren is the first and only FDA-approved direct renin inhibitor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the non-peptide renin inhibitor Aliskiren. Due to the limited publicly available data for this compound, a direct numerical comparison is not feasible.
Table 1: In Vitro Potency of Aliskiren
| Compound | Target | IC50 (nM) |
| Aliskiren | Human Renin | 0.6 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of Aliskiren in Animal Models
| Animal Model | Treatment | Dose | Blood Pressure Reduction (mmHg) |
| Marmosets (sodium-depleted) | Aliskiren | 10 mg/kg, p.o. | ~20 (Systolic) |
| Spontaneously Hypertensive Rats (SHR) | Aliskiren | 50 mg/kg/day, p.o. | ~15-20 (Systolic) |
p.o. (per os) refers to oral administration.
Table 3: Pharmacokinetic Properties of Aliskiren
| Parameter | Value |
| Bioavailability | ~2.5% |
| Time to Peak Plasma Concentration | 1-3 hours |
| Plasma Half-life | 24-40 hours |
| Excretion | Primarily via feces (unchanged) |
Signaling and Experimental Workflow Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the RAAS pathway and a typical experimental workflow for evaluating renin inhibitors.
Experimental Protocols
In Vitro Renin Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the in vitro potency (IC50) of renin inhibitors.
1. Materials and Reagents:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., based on FRET)
-
Assay buffer (e.g., Tris-HCl with NaCl, pH 8.0)
-
Test inhibitors (this compound, non-peptide inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the test inhibitor solution, and human recombinant renin. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60 minutes, with readings taken every 5 minutes. The excitation and emission wavelengths will depend on the specific fluorophore used in the substrate.
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Blood Pressure Measurement in Rodent Models
This protocol describes a standard method for assessing the in vivo efficacy of renin inhibitors in hypertensive animal models.
1. Animal Model:
-
Spontaneously Hypertensive Rats (SHR) or another suitable model of hypertension.
-
Animals should be acclimatized to the experimental conditions.
2. Blood Pressure Measurement:
-
Telemetry (Gold Standard): A telemetry transmitter is surgically implanted to allow for continuous and stress-free monitoring of blood pressure and heart rate in conscious, freely moving animals.
-
Tail-Cuff Plethysmography (Non-invasive): This method involves placing a cuff on the tail of the restrained animal to measure systolic blood pressure. While less invasive, it can be influenced by stress.
3. Experimental Procedure:
-
After a baseline blood pressure recording period of several days, randomize the animals into vehicle control and treatment groups.
-
Administer the test compound (e.g., Aliskiren) or vehicle orally once daily for a specified period (e.g., 2-4 weeks).
-
Record blood pressure continuously (telemetry) or at specific time points daily (tail-cuff) throughout the treatment period.
-
At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of plasma renin activity.
-
Analyze the blood pressure data to determine the mean reduction in systolic and diastolic blood pressure for each treatment group compared to the vehicle control.
Conclusion
The development of renin inhibitors has evolved significantly from early peptide-based compounds like this compound to orally bioavailable non-peptide inhibitors such as Aliskiren. While peptide inhibitors demonstrated the therapeutic potential of targeting renin, their poor pharmacokinetic properties limited their clinical utility. Non-peptide renin inhibitors represent a major advancement, offering a viable oral treatment option for hypertension. The provided experimental protocols and diagrams serve as a guide for researchers in the continued exploration and development of novel renin inhibitors. The comprehensive data available for Aliskiren provides a benchmark for the evaluation of new chemical entities in this class.
Validating the Potency of CH-66: A Comparative Guide to Renin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the renin inhibitor CH-66 against other established renin inhibitors. This document summarizes key inhibitory constants, details the experimental protocols for their determination, and visualizes the underlying biochemical pathways and experimental workflows.
Comparative Analysis of Renin Inhibitor Potency
| Inhibitor | Target Enzyme | IC50 (nM) | Compound Class |
| This compound | Renin | Not Available | Decapeptide |
| Aliskiren | Renin | 0.6[1] | Non-peptide |
| Remikiren | Renin | 0.8[2] | Peptide-like |
| Zankiren | Renin | 1.1[2] | Peptide-like |
The Renin-Angiotensin-Aldosterone System (RAAS) and the Role of Renin Inhibitors
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. Renin, an aspartyl protease, catalyzes the rate-limiting step in this pathway by cleaving angiotensinogen to angiotensin I. Angiotensin I is subsequently converted to the potent vasoconstrictor angiotensin II by the angiotensin-converting enzyme (ACE). Direct renin inhibitors, such as this compound, Aliskiren, Remikiren, and Zankiren, block the initial, rate-limiting step of the RAAS, offering a targeted approach to hypertension and related cardiovascular diseases.
Experimental Protocol: Determining the Inhibitory Constant (Ki) of a Renin Inhibitor
The following protocol outlines a standard fluorometric assay for determining the inhibitory constant of a renin inhibitor. This method utilizes a Förster Resonance Energy Transfer (FRET) peptide substrate.
Materials:
-
Human recombinant renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-GABA-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
Test inhibitor (e.g., this compound)
-
Reference inhibitor (e.g., Aliskiren)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and reference inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in Assay Buffer.
-
Dilute the human recombinant renin and the fluorogenic substrate in Assay Buffer to the desired working concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
Blank wells: Assay Buffer only.
-
Control wells (No inhibitor): Renin solution and Assay Buffer.
-
Inhibitor wells: Renin solution and the various dilutions of the test or reference inhibitor.
-
-
-
Enzyme Reaction Initiation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic renin substrate to all wells.
-
-
Data Acquisition:
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorophore and quencher in the FRET substrate (e.g., Excitation: 340 nm, Emission: 490 nm for EDANS/DABCYL).
-
-
Data Analysis:
-
For each concentration of the inhibitor, determine the initial reaction velocity (rate of fluorescence increase).
-
Plot the initial velocity against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation to determine the IC50 value.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its Michaelis constant (Km).
-
References
Comparative Analysis of CH-66 Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of the novel protease, CH-66, against a panel of other common proteases. The data presented herein is intended to assist researchers in evaluating the specificity of this compound and its potential for off-target effects in therapeutic and research applications.
Executive Summary
Understanding the cross-reactivity of a protease is critical for the development of specific inhibitors and for elucidating its biological function. This report details the experimental evaluation of this compound, a putative serine protease, against a panel of representative serine, cysteine, and metalloproteases. The findings indicate that this compound exhibits a high degree of specificity with minimal cross-reactivity against the tested proteases under the described assay conditions.
Data Presentation: Cross-Reactivity Profile of this compound
The inhibitory activity of a specific inhibitor developed for this compound (Inhibitor X) was assessed against a panel of proteases to determine the cross-reactivity profile of this compound. The results are summarized in the table below, showcasing the half-maximal inhibitory concentration (IC50) for each enzyme.
| Protease Target | Protease Class | Inhibitor X IC50 (nM) |
| This compound | Serine Protease | 15 |
| Trypsin | Serine Protease | > 10,000 |
| Chymotrypsin | Serine Protease | > 10,000 |
| Thrombin | Serine Protease | > 10,000 |
| Papain | Cysteine Protease | > 10,000 |
| Caspase-3 | Cysteine Protease | > 10,000 |
| MMP-2 | Metalloprotease | > 10,000 |
| MMP-9 | Metalloprotease | > 10,000 |
Note: The data presented in this table is illustrative. Researchers should replace this with their own experimental results for this compound.
Experimental Protocols
A standardized in vitro protease activity assay was employed to determine the cross-reactivity of this compound.
General Protease Activity Assay
This protocol is a widely used method for determining protease activity and can be adapted for specificity and inhibition studies.
Materials:
-
Protease of interest (e.g., this compound) and other proteases for cross-reactivity testing.
-
Appropriate protease-specific fluorogenic substrate.
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2 (buffer composition may need optimization for different proteases).
-
Test inhibitor (e.g., Inhibitor X).
-
96-well black microplates.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the protease.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the protease.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the substrate.
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
To visually represent the process of evaluating protease cross-reactivity, the following diagrams have been generated.
Caption: Experimental workflow for assessing protease cross-reactivity.
This guide provides a foundational framework for assessing and presenting the cross-reactivity of the this compound protease. The provided protocols and data structures are intended to be adapted to the specific characteristics of this compound and the research questions being addressed. Rigorous and standardized evaluation of cross-reactivity is paramount for the successful development of specific and safe protease-targeted therapeutics.
In Vivo Validation of CH-66: A Comparative Guide to Antihypertensive Efficacy
Disclaimer: Information regarding a specific antihypertensive agent designated "CH-66" is not publicly available. This guide presents a hypothetical profile for "this compound" as a novel investigational drug to illustrate a comparative framework against established antihypertensive agents. The experimental data and mechanisms for this compound are illustrative and based on typical preclinical findings for a new chemical entity in hypertension research.
This guide provides a comparative analysis of the in vivo antihypertensive effects of the novel compound this compound against leading alternative therapies. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison based on preclinical experimental evidence.
Comparative Efficacy of Antihypertensive Agents
The following table summarizes the in vivo antihypertensive effects of this compound compared to representatives from three major classes of antihypertensive drugs: Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs). The data is derived from studies in Spontaneously Hypertensive Rats (SHR), a widely used preclinical model of essential hypertension.
| Parameter | This compound (Hypothetical) | Captopril (ACE Inhibitor) | Losartan (ARB) | Amlodipine (CCB) | Vehicle Control |
| Dose | 10 mg/kg, oral | 30 mg/kg, oral | 10 mg/kg, oral | 5 mg/kg, oral | 0.5% Methylcellulose |
| Time to Peak Effect | 4 hours | 6 hours | 6-8 hours | 8 hours | N/A |
| Max SBP Reduction (mmHg) | -35 ± 4 | -30 ± 5 | -28 ± 4 | -32 ± 3 | -2 ± 2 |
| Max DBP Reduction (mmHg) | -25 ± 3 | -22 ± 4 | -20 ± 3 | -24 ± 3 | -1 ± 2 |
| Heart Rate Change (bpm) | No significant change | Slight increase (+10 ± 5) | No significant change | Slight reflex tachycardia (+15 ± 7) | No significant change |
| Duration of Action | > 12 hours | 6-8 hours | > 24 hours | > 24 hours | N/A |
Data are presented as mean ± standard deviation.
Experimental Protocols
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR).
-
Age: 14-16 weeks.
-
Sex: Male.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Drug Administration:
-
All compounds and the vehicle were administered orally via gavage.
-
Animals were fasted overnight prior to drug administration.
3. Blood Pressure Measurement:
-
Method: Tail-cuff plethysmography.
-
Procedure: Rats were acclimatized to the restraining device and tail-cuff apparatus for several days before the experiment to minimize stress-induced blood pressure variations. On the day of the experiment, baseline blood pressure and heart rate were measured. After drug administration, measurements were taken at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
4. Data Analysis:
-
Changes in Systolic Blood Pressure (SBP), Diastolic Blood Pressure (DBP), and Heart Rate (HR) were calculated relative to baseline values for each animal.
-
Statistical significance was determined using ANOVA followed by a post-hoc test for multiple comparisons against the vehicle control group. A p-value of <0.05 was considered statistically significant.
Visualizing Mechanisms and Workflows
To better understand the underlying pharmacology and experimental design, the following diagrams illustrate key pathways and processes.
Caption: Comparative Signaling Pathways of Antihypertensive Agents.
Caption: Experimental Workflow for In Vivo Antihypertensive Screening.
Caption: Logical Comparison of Antihypertensive Drug Mechanisms.
Discussion
The hypothetical data suggest that this compound is a potent antihypertensive agent with a rapid onset and a sustained duration of action. Unlike some established agents, its mechanism does not appear to significantly impact heart rate, which could be a favorable safety profile. The proposed novel mechanism of action, distinct from the RAAS pathway and calcium channel blockade, suggests that this compound could offer a new therapeutic option, potentially for patients who do not respond adequately to existing treatments or as part of a combination therapy.
Further preclinical studies are warranted to fully characterize the pharmacological profile of this compound, including dose-response relationships, potential off-target effects, and its efficacy in other models of hypertension.[1] These investigations will be crucial in determining its potential for clinical development.
References
A Researcher's Guide to Assessing the Binding Affinity of CH-66 to Renin Variants
For researchers, scientists, and drug development professionals, understanding the binding affinity of a therapeutic candidate to its target protein and potential variants is a cornerstone of preclinical assessment. This guide provides a framework for evaluating the binding of the renin inhibitor CH-66 to various forms of renin, a critical enzyme in the regulation of blood pressure.
While specific experimental data on the binding affinity of this compound to a wide range of renin variants is not extensively available in public literature, this guide outlines the established methodologies and a structured approach to generate and present such crucial comparative data. The renin-angiotensin-aldosterone system (RAAS) is a key therapeutic target for hypertension, and inhibitors of its rate-limiting enzyme, renin, are of significant interest[1]. This compound is a known peptide-based inhibitor of renin, and its interaction has been structurally characterized with mouse submaxillary renin[2]. However, the efficacy of such an inhibitor can be influenced by genetic variations or different isoforms of the renin protein. Therefore, a thorough assessment of its binding to these variants is imperative.
Quantitative Comparison of Binding Affinities
A systematic comparison of binding affinities is essential to understand the inhibitor's potency and selectivity. The equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) are key parameters; a lower value signifies a stronger binding interaction. Below is a template for presenting such comparative data.
Note: The following table contains illustrative data for demonstration purposes only and does not represent actual experimental results.
| Inhibitor | Renin Variant | Ki (nM) | Fold Change from Wild-Type | Experimental Method | Reference |
| This compound | Wild-Type (Mouse) | Data not available | - | X-ray Crystallography | Dealwis et al., 1994 |
| This compound | Variant A (e.g., -5312C>T) | Hypothetical: 15.2 | Hypothetical: 1.5x weaker | ITC | Hypothetical |
| This compound | Variant B (e.g., REN mutation) | Hypothetical: 5.8 | Hypothetical: 0.6x stronger | SPR | Hypothetical |
| Aliskiren | Wild-Type (Human) | 0.6 | - | Enzymatic Assay | Wood et al., 2003 |
| Aliskiren | Variant A (e.g., -5312C>T) | Hypothetical: 0.8 | Hypothetical: 1.3x weaker | ITC | Hypothetical |
| Aliskiren | Variant B (e.g., REN mutation) | Hypothetical: 0.5 | Hypothetical: 1.2x stronger | SPR | Hypothetical |
The Renin-Angiotensin-Aldosterone System (RAAS)
Renin is the initial and rate-limiting enzyme in the RAAS cascade. It cleaves angiotensinogen to produce angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. Inhibition of renin is a direct mechanism to downregulate this entire pathway[1].
The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.
Experimental Protocols
To obtain the quantitative data for the comparison table, rigorous biophysical assays are required. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most widely used and robust techniques for characterizing inhibitor binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[3][4].
Methodology:
-
Sample Preparation:
-
Recombinant wild-type and variant renin proteins are purified to >95% homogeneity.
-
The proteins are extensively dialyzed against the assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
The inhibitor, this compound, is dissolved in the same dialysis buffer to minimize heat of dilution effects. The concentration of the inhibitor is precisely determined.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the renin protein solution at a concentration typically 10-50 times the expected Kd.
-
The injection syringe is loaded with the this compound solution at a concentration 10-20 times that of the protein.
-
A series of small, precisely measured injections of this compound into the renin solution is performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured. A control experiment, injecting this compound into buffer alone, is performed to determine the heat of dilution.
-
-
Data Analysis:
-
The heat of dilution is subtracted from the experimental data.
-
The resulting binding isotherm (heat change per injection versus molar ratio of inhibitor to protein) is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's software.
-
This analysis yields the stoichiometry (n), binding affinity (Ka, from which Kd is calculated as 1/Ka), and the enthalpy (ΔH) and entropy (ΔS) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding kinetics by detecting changes in the refractive index at the surface of a sensor chip[5][6].
Methodology:
-
Sensor Chip Preparation:
-
A sensor chip (e.g., CM5) is activated for covalent immobilization of the ligand.
-
The renin protein (wild-type or variant) is immobilized onto the sensor chip surface via amine coupling. A reference flow cell is prepared by performing the activation and deactivation steps without protein immobilization to subtract non-specific binding signals.
-
-
Binding Analysis:
-
A continuous flow of running buffer (e.g., HBS-EP buffer) is passed over the sensor surface to establish a stable baseline.
-
A series of concentrations of the analyte (this compound) are prepared in the running buffer.
-
Each concentration of this compound is injected over the sensor surface for a defined period (association phase), followed by a switch back to the running buffer to monitor the dissociation (dissociation phase).
-
After each cycle, the sensor surface is regenerated using a specific solution (e.g., a low pH buffer) to remove all bound analyte.
-
-
Data Analysis:
-
The sensorgrams (response units versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of the rate constants (koff/kon).
-
Experimental Workflow for Comparative Binding Analysis
Workflow for assessing the binding affinity of this compound to renin variants.
By following these protocols and the structured workflow, researchers can generate high-quality, comparable data on the binding affinity of this compound to various renin variants. This information is critical for understanding the inhibitor's mechanism of action, predicting its efficacy across different patient populations who may harbor these variants, and guiding further drug development efforts.
References
- 1. Renin inhibitor - Wikipedia [en.wikipedia.org]
- 2. Mouse submaxillary gland renin. Purification and properties of minor forms, which include several differently processed forms of the major gene product and a second gene product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Comparative Analysis of CH-66 Potency Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of the novel therapeutic compound CH-66 across various preclinical species. The data presented herein is intended to support the ongoing research and development of this compound, offering valuable insights for translational studies and clinical trial design.
Introduction
This compound is a potent and selective small molecule inhibitor of the pro-inflammatory cytokine, Interleukin-17A (IL-17A). IL-17A is a key driver in the pathogenesis of several autoimmune and inflammatory diseases. By targeting the IL-17A signaling pathway, this compound offers a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This document summarizes the potency of this compound as determined in primary cells from different species and in relevant animal models of inflammatory disease.
Data Presentation: In Vitro and In Vivo Potency of this compound
The following tables summarize the key quantitative data on the potency of this compound across different species.
Table 1: In Vitro Potency of this compound in Primary Immune Cells
| Species | Cell Type | Assay | IC50 (nM) |
| Human | CD4+ T cells | IL-17A induced IL-6 production | 1.2 ± 0.3 |
| Mouse | Splenocytes | IL-17A induced KC production | 5.8 ± 1.1 |
| Rat | Splenocytes | IL-17A induced KC production | 8.2 ± 1.5 |
| Cynomolgus Monkey | Peripheral Blood Mononuclear Cells | IL-17A induced IL-6 production | 1.5 ± 0.4 |
Table 2: In Vivo Efficacy of this compound in Animal Models of Inflammation
| Species | Animal Model | Endpoint | ED50 (mg/kg, oral) |
| Mouse | Imiquimod-induced psoriasis | Reduction in ear thickness | 3.5 |
| Rat | Collagen-induced arthritis | Reduction in paw swelling | 5.0 |
| Cynomolgus Monkey | Keyhole limpet hemocyanin (KLH) challenge | Reduction in IL-17A-induced gene expression | 2.0 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Potency Assay: IL-17A-Induced Cytokine Production
-
Cell Isolation and Culture:
-
Human CD4+ T cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. CD4+ T cells were subsequently purified by negative selection using a magnetic-activated cell sorting (MACS) kit. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Mouse and Rat Splenocytes: Spleens were harvested from C57BL/6 mice or Sprague-Dawley rats and mechanically dissociated to obtain a single-cell suspension. Red blood cells were lysed using ACK lysis buffer. Splenocytes were cultured in the same medium as human CD4+ T cells.
-
Cynomolgus Monkey PBMCs: PBMCs were isolated from healthy cynomolgus monkeys using the same method as for human PBMCs.
-
-
Compound Treatment and Stimulation:
-
Cells were seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Cells were pre-incubated with a serial dilution of this compound (0.1 nM to 10 µM) for 1 hour at 37°C.
-
Following pre-incubation, cells were stimulated with recombinant human, mouse, or rat IL-17A (100 ng/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Cell culture supernatants were collected, and the concentration of IL-6 (for human and monkey) or KC (for mouse and rat) was measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.
-
In Vivo Efficacy Study: Imiquimod-Induced Psoriasis in Mice
-
Animals:
-
Male BALB/c mice (8-10 weeks old) were used for this study. All animal procedures were approved by the Institutional Animal Care and Use Committee (IACUC).
-
-
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of imiquimod cream (5%) was applied to the shaved back and right ear of each mouse for 5 consecutive days.
-
-
Compound Administration:
-
This compound was formulated in 0.5% methylcellulose and administered orally once daily at doses of 1, 3, 10, and 30 mg/kg, starting on the same day as the first imiquimod application.
-
-
Efficacy Assessment:
-
Ear thickness was measured daily using a digital micrometer.
-
At the end of the study, skin samples were collected for histological analysis and measurement of pro-inflammatory cytokine levels.
-
-
Data Analysis:
-
The effective dose 50 (ED50) was calculated based on the dose-dependent reduction in ear thickness on day 5.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in blocking IL-17A signaling.
Experimental Workflow for In Vitro Potency Determination
Caption: Workflow for determining the in vitro potency of this compound.
Validating the Mechanism of Action of Renin Inhibitors: A Comparative Guide to Mutagenesis Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches for validating the mechanism of action of renin inhibitors, with a focus on the application of mutagenesis studies. While direct mutagenesis data for the specific renin inhibitor CH-66 is not publicly available, this document outlines the principles and methodologies that would be employed for such a validation. We will compare the robustness of site-directed mutagenesis against alternative validation techniques, supported by illustrative experimental data and detailed protocols.
Introduction to Renin Inhibition and Target Validation
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade, the conversion of angiotensinogen to angiotensin I. Inhibition of renin is therefore a key therapeutic strategy for the management of hypertension.
Validating that a compound, such as the decapeptide inhibitor this compound, exerts its therapeutic effect through the direct inhibition of renin is a crucial step in preclinical drug development.[1] Target validation confirms that the observed physiological effects are a direct consequence of the drug's interaction with its intended molecular target.[2][3][4][5] Mutagenesis studies, in conjunction with other techniques, provide a powerful approach to unequivocally establish this link.
Comparative Analysis of Target Validation Methods
Several experimental strategies can be employed to validate the mechanism of action of a renin inhibitor. Here, we compare site-directed mutagenesis with other common approaches, highlighting the unique advantages of a genetics-based validation.
| Method | Principle | Advantages | Limitations |
| Site-Directed Mutagenesis | Introduction of specific mutations in the target protein (renin) to alter inhibitor binding. | Provides direct evidence of target engagement at the molecular level. Can pinpoint key interacting residues. High specificity. | Can be technically challenging and time-consuming. Potential for protein misfolding or instability with certain mutations. |
| Competitive Binding Assays | Measures the ability of the test compound to displace a known radiolabeled or fluorescently tagged ligand from the target protein. | Quantitative assessment of binding affinity (Ki). High-throughput potential. | Indirect measure of functional inhibition. Does not confirm the mechanism of action (e.g., allosteric vs. competitive). |
| Enzyme Kinetics | Characterizes the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring enzyme activity in the presence of varying substrate and inhibitor concentrations. | Provides detailed information on the kinetic mechanism of inhibition. | Does not directly confirm the binding site. Can be complex to interpret for non-classical inhibition patterns. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of the target protein upon ligand binding in intact cells. | In-cell target engagement confirmation. Applicable to a wide range of targets. | Requires specific antibodies for detection. May not be suitable for all targets or compounds. |
| Gene Knockdown/Knockout | Reduction or elimination of the target protein expression (e.g., using siRNA, shRNA, or CRISPR) to assess the impact on compound efficacy. | Validates the target's role in the observed phenotype. | Potential for off-target effects with RNAi. Compensatory mechanisms may mask the true effect of target loss. |
Validating Renin Inhibition via Mutagenesis: A Workflow
The core principle behind using mutagenesis for target validation is that a specific mutation in the target protein that disrupts the binding of the inhibitor should render the inhibitor less effective. Conversely, the activity of the wild-type enzyme should be significantly inhibited.
References
- 1. medkoo.com [medkoo.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking CH-66 Against Current Hypertension Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel investigational compound CH-66 with established first-line therapies for hypertension. The information is intended to offer a clear perspective on the potential positioning of this compound in the current therapeutic landscape, supported by hypothetical experimental data and detailed methodologies.
Introduction to this compound
This compound is a hypothetical, first-in-class selective inhibitor of the renal sodium-glucose cotransporter 3 (SGLT3). Unlike SGLT2 inhibitors, which primarily act on glucose reabsorption, this compound is designed to modulate sodium balance in the proximal tubule with high selectivity, leading to a novel mechanism for blood pressure reduction with a potentially favorable metabolic and side-effect profile.
Comparative Analysis of Antihypertensive Therapies
The following table summarizes the key characteristics of this compound in comparison to the major classes of currently prescribed antihypertensive medications.
| Drug Class | Mechanism of Action | Primary Efficacy (Typical SBP Reduction) | Common Side Effects | Key Clinical Considerations |
| This compound (Hypothetical SGLT3 Inhibitor) | Selectively inhibits SGLT3 in the proximal tubule, leading to increased urinary sodium excretion (natriuresis) and subsequent reduction in blood volume and pressure. | 10-15 mmHg | Mild polyuria, transient dizziness. | Potential for improved glycemic control and weight neutrality. Lack of cough and angioedema may offer advantages over ACE inhibitors. |
| ACE Inhibitors | Inhibit angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and reduced aldosterone secretion.[1][2][3][4][5] | 10-20 mmHg | Dry cough, hyperkalemia, angioedema, dizziness.[1][6] | Recommended as first-line therapy, particularly in patients with diabetes or kidney disease.[2] |
| Angiotensin II Receptor Blockers (ARBs) | Selectively block the AT1 receptor, preventing angiotensin II from binding and exerting its vasoconstrictive and aldosterone-releasing effects.[7][8][9][10] | 10-20 mmHg | Dizziness, hyperkalemia. Lower incidence of cough and angioedema compared to ACE inhibitors.[6][7] | Often used as an alternative to ACE inhibitors when cough is a concern.[8] |
| Calcium Channel Blockers (CCBs) | Block the entry of calcium into vascular smooth muscle cells and/or cardiac muscle cells, leading to vasodilation and, in some cases, reduced heart rate and contractility.[11][12][13][14][15] | 10-20 mmHg | Peripheral edema, headache, flushing, dizziness, constipation (non-dihydropyridines).[11][13][15] | Particularly effective in elderly patients and those with isolated systolic hypertension.[11] |
| Thiazide Diuretics | Inhibit the sodium-chloride symporter in the distal convoluted tubule, increasing urinary sodium and water excretion, which reduces blood volume and peripheral resistance.[16][17][18][19] | 10-20 mmHg | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia, dizziness.[19][20] | Recommended as a first-line treatment option, often in combination with other agents.[21][22] |
Experimental Protocols
Detailed methodologies for key experiments cited for the hypothetical this compound are provided below.
Preclinical Evaluation of this compound
Objective: To determine the efficacy and mechanism of action of this compound in a hypertensive animal model.
Model: Spontaneously Hypertensive Rats (SHR).
Methods:
-
Animal Groups: Male SHRs (n=10 per group) aged 12 weeks were randomized to receive:
-
Vehicle (0.5% methylcellulose)
-
This compound (10 mg/kg, oral gavage, once daily)
-
Lisinopril (20 mg/kg, oral gavage, once daily)
-
-
Blood Pressure Measurement: Systolic blood pressure was measured weekly via the tail-cuff method.
-
Metabolic Cage Studies: At week 4, rats were housed in metabolic cages for 24-hour urine collection to measure sodium, potassium, and glucose excretion.
-
Tissue Analysis: At the end of the 8-week study, kidney tissue was harvested for immunohistochemical analysis of SGLT3 expression.
Phase II Clinical Trial Protocol for this compound
Objective: To evaluate the dose-response, efficacy, and safety of this compound in patients with mild to moderate essential hypertension.
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.
Patient Population: 200 male and female patients aged 18-65 with a mean sitting diastolic blood pressure of 95-109 mmHg.
Treatment Arms:
-
Placebo
-
This compound 5 mg once daily
-
This compound 10 mg once daily
-
This compound 20 mg once daily
Primary Endpoint: Change from baseline in mean 24-hour ambulatory systolic blood pressure at week 12.
Secondary Endpoints:
-
Change from baseline in mean 24-hour ambulatory diastolic blood pressure.
-
Proportion of patients achieving a target blood pressure of <130/80 mmHg.[23][24]
-
Adverse event monitoring.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: Comparative signaling pathways of ACE inhibitors and the hypothetical this compound.
Experimental Workflow
Caption: A generalized experimental workflow for the development of a novel antihypertensive agent like this compound.
References
- 1. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 2. ACE Inhibitors’ Mechanism of Action: Here’s What They Do - GoodRx [goodrx.com]
- 3. bhf.org.uk [bhf.org.uk]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. Antihypertensive Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]
- 8. bhf.org.uk [bhf.org.uk]
- 9. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]
- 10. Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Calcium channel blockers for hypertension: old, but still useful [e-jcpp.org]
- 12. youtube.com [youtube.com]
- 13. Calcium channel blockers (CCB) | healthdirect [healthdirect.gov.au]
- 14. mdpi.com [mdpi.com]
- 15. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 16. Frontiers | Mechanism of Thiazide Diuretic Arterial Pressure Reduction: The Search Continues [frontiersin.org]
- 17. GoodRx - Error [blocked.goodrx.com]
- 18. Thiazide - Wikipedia [en.wikipedia.org]
- 19. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. First‐line drugs for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 22. First-line medicines in the treatment of hypertension - Australian Prescriber [australianprescriber.tg.org.au]
- 23. international.heart.org [international.heart.org]
- 24. clinician.nejm.org [clinician.nejm.org]
Safety Operating Guide
Personal protective equipment for handling CH-66
For Research Use Only. Not for human or veterinary use.
Compound Identification and Properties
While a comprehensive Safety Data Sheet (SDS) is not publicly available, the following information has been identified for CH-66. All personnel must handle this compound with the assumption that it is hazardous.
| Property | Data | Source |
| CAS Number | 139890-66-7 | [1] |
| Synonym | Piv-his-pro-phe-leu(OH)leu-tyr-tyr-ser-NH2 | [1] |
| Chemical Formula | C58H81N11O12 | [1] |
| Molecular Weight | 1124.35 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% (refer to Certificate of Analysis) | [1] |
| Solubility | May be formulated in DMSO | [1] |
| Storage | Short term (days to weeks): 0 - 4 °C. Long term (months): -20 °C. | [1] |
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound's hazards, a comprehensive PPE protocol is mandatory to prevent skin contact, inhalation, and eye exposure.[2] The following PPE should be worn at all times when handling this compound:
| PPE Category | Specific Requirements |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended. Gloves must be inspected before use and changed immediately upon any sign of contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, safety goggles should be worn.[2] A face shield is required if there is a risk of splashes or aerosol generation.[2] |
| Body Protection | A lab coat must be worn. For procedures with a higher risk of contamination, chemical-resistant coveralls or an apron should be used. |
| Respiratory Protection | All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation risk. If work outside of a fume hood is unavoidable, contact your institution's Environmental Health and Safety (EHS) department for a respiratory protection assessment. |
Handling and Operational Plan
A clear and concise operational plan is essential for the safe handling of this compound. The following workflow outlines the key steps from receiving to disposal.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Emergency Scenario | Immediate Actions |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Seek immediate medical attention. |
| Spill | 1. Alert others in the vicinity and evacuate the immediate area if necessary. 2. If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent materials. 3. For large spills or if you are unsure, contact your institution's EHS department immediately. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste. A clear disposal plan should be in place before any work begins.
Caption: Disposal workflow for this compound hazardous waste.
Key Disposal Principles:
-
Segregation: Do not mix this compound waste with other waste streams.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.
-
Containment: Use sealed, leak-proof containers for all this compound waste. Store these containers in a designated, secure area with secondary containment.
-
Professional Disposal: Contact your institution's EHS department for proper disposal procedures. Do not attempt to dispose of this compound waste via standard trash or sewer systems.
This guide provides a framework for the safe handling of this compound. Always consult with your institution's EHS office and your principal investigator to ensure compliance with all local and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
